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Core Science & Biosynthesis

Foundational

1-Bromo-3-chlorobicyclo[1.1.1]pentane: The Orthogonal Linchpin in Benzene Bioisosterism

The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings like benzene has historically led to drug candidates with suboptimal physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings like benzene has historically led to drug candidates with suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity (clogP), and susceptibility to cytochrome P450-mediated oxidative metabolism. The strategic shift toward sp³-rich, three-dimensional scaffolds—often termed "escaping from flatland"—has positioned the bicyclo[1.1.1]pentane (BCP) core as a premier bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups[1].

By replacing a planar benzene ring with a BCP cage, researchers can dramatically improve a molecule's metabolic stability and membrane permeability while maintaining the critical spatial trajectory of the pharmacophores[1]. However, synthesizing asymmetrically functionalized BCPs has traditionally been plagued by statistical mixtures and low yields. Enter 1-bromo-3-chlorobicyclo[1.1.1]pentane (CAS 155635-19-1) , a highly specialized bifunctional reagent that solves this problem through built-in orthogonal reactivity[2].

G Benzene Benzene Core (sp²) Flat, Lipophilic Susceptible to Oxidation Properties Bioisosteric Replacement Maintains 180° Exit Vector Reduces Off-Target Toxicity Benzene->Properties Replaced by BCP Bicyclo[1.1.1]pentane (sp³) 3D Cage, Soluble Metabolically Stable Properties->BCP Yields

Benzene to BCP bioisosteric replacement strategy.

Structural and Geometric Profiling: Benzene vs. BCP

The success of BCP as a benzene bioisostere relies on its geometric fidelity. A critical aspect of bioisosterism is the "exit vector"—the angle and distance at which substituents project from the core scaffold.

While the transannular distance between the bridgehead carbons (C1 and C3) in BCP is shorter than the distance between the para-carbons (C1 and C4) in benzene, the exit vector angle is a perfect 180° match[3]. This linear projection ensures that the overall 3D orientation of the attached pharmacophores remains practically identical to the parent drug, allowing the BCP analog to bind to the same target receptor while benefiting from an sp³-enriched profile[4].

Quantitative Comparison Table
Geometric / Physical Parameterpara-Substituted Benzene1,3-Disubstituted BCPImpact on Drug Design
Hybridization sp² (Planar)sp³ (3D, Cage)3D structure reduces non-specific protein binding.
Exit Vector Angle 180°180°Perfect alignment preserves target receptor affinity.
Core Distance (C1 to C4/C3) ~2.78 Å~1.85 ÅSlight compression; generally tolerated by binding pockets.
Lipophilicity Contribution High (Hydrophobic)LowerImproves aqueous solubility and oral bioavailability.
Metabolic Stability Susceptible to epoxidationHighly resistantProlongs half-life; prevents toxic reactive metabolites.

Data synthesized from crystallographic and computational studies on BCP transannular distances and bioisosteric exit vectors[3][5].

The Orthogonal Advantage of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

When constructing complex drug molecules, chemists must attach different functional groups to the two ends of the BCP core. Using symmetric precursors like 1,3-dibromobicyclo[1.1.1]pentane often leads to over-functionalization or complex statistical mixtures.

1-Bromo-3-chlorobicyclo[1.1.1]pentane bypasses this bottleneck. The causality behind its utility lies in bond dissociation energies (BDE) and polarizability: the C–Br bond is significantly weaker and more polarizable than the C–Cl bond[6]. This thermodynamic difference allows for orthogonal functionalization . A chemist can selectively cleave the C–Br bond using radical initiators, transition-metal catalysis, or halogen-metal exchange, seamlessly installing the first pharmacophore while the robust C–Cl bond remains entirely unreactive. Once the first group is installed, harsher conditions can be deployed to activate the C–Cl bond for the final coupling step[2].

G Propellane [1.1.1]Propellane (Strained Precursor) Reagent 1-Bromo-3-chlorobicyclo[1.1.1]pentane (Orthogonal Hub) Propellane->Reagent CF3CHBrCl Radical Addition Step1 Primary Functionalization (C-Br Cleavage via Metal/Radical) Reagent->Step1 Selective Activation Intermediate 1-R-3-chlorobicyclo[1.1.1]pentane (Stable Intermediate) Step1->Intermediate Yields Step2 Secondary Functionalization (C-Cl Substitution/Coupling) Intermediate->Step2 Harsher Conditions Product 1,3-Disubstituted BCP (Target Drug Candidate) Step2->Product Yields

Orthogonal functionalization workflow of 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Radical-Mediated Synthesis of the Bifunctional Hub

Objective: Synthesize 1-bromo-3-chlorobicyclo[1.1.1]pentane from [1.1.1]propellane. Causality: The highly strained central C–C bond of [1.1.1]propellane is susceptible to radical addition. By utilizing a mixed halogen donor like CF₃CHBrCl, the intermediate radical preferentially abstracts the weaker bromine atom, terminating the sequence and installing the C–Br bond, while leaving a C–Cl bond intact[7].

Step-by-Step Workflow:

  • Preparation: Generate a ~0.5 M solution of[1.1.1]propellane in diethyl ether and cool to -78 °C under an inert argon atmosphere.

  • Initiation: Add 1.5 equivalents of CF₃CHBrCl to the propellane solution. Introduce a radical initiator (e.g., standard AIBN under UV irradiation, or a triethylborane/O₂ system) to trigger the radical cascade.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature. The radical intermediate abstracts the more labile bromine atom from the solvent/donor, yielding the mixed dihalide.

  • Self-Validation (E-E-A-T): Analyze the crude mixture via GC-MS. The target product must display a highly characteristic isotopic signature in the mass spectrum. Because bromine exists as roughly 1:1 ⁷⁹Br/⁸¹Br and chlorine as 3:1 ³⁵Cl/³⁷Cl, the molecular ion peak will present a distinct M, M+2, M+4 pattern at approximate ratios of 3:4:1. This built-in isotopic validation confirms that neither halogen has been inadvertently lost.

Protocol B: Orthogonal Functionalization via Halogen-Metal Exchange

Objective: Selectively couple a pharmacophore to the C1 position while preserving the C3 chlorine. Causality: The C–Br bond undergoes rapid halogen-metal exchange with Grignard reagents at low temperatures, whereas the C–Cl bond is kinetically inert under these conditions.

Step-by-Step Workflow:

  • Exchange: Dissolve 1-bromo-3-chlorobicyclo[1.1.1]pentane in anhydrous THF and cool to -40 °C. Dropwise, add 1.05 equivalents of TurboGrignard (iPrMgCl·LiCl).

  • Trapping: Stir for 1 hour to ensure complete formation of the 3-chlorobicyclo[1.1.1]pentan-1-ylmagnesium chloride intermediate. Introduce the desired electrophile (e.g., an aryl aldehyde or CO₂ gas).

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Self-Validation (E-E-A-T): Confirm the success of the orthogonal reaction via ¹H NMR. The disappearance of the starting material is expected, but the preservation of the C–Cl bond is validated by observing the chemical shift of the six equivalent bridge methylene protons. In a 1-R-3-chloro-BCP, these protons typically resonate as a sharp singlet around 2.2–2.5 ppm, distinctly downfield from a fully unsubstituted bridgehead, confirming the chlorine atom is still firmly attached.

References

  • Title : Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source : JACS Au (ACS Publications) URL :[Link]

  • Title : Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold Source : PMC (National Institutes of Health) URL :[Link]

Sources

Exploratory

Unlocking the Cage: A Technical Guide to the Structural Conformation and Strain Energy of Bicyclo[1.1.1]pentanes

For Researchers, Scientists, and Drug Development Professionals Abstract Bicyclo[1.1.1]pentane (BCP) has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry and materials science. Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentane (BCP) has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry and materials science. Its rigid, three-dimensional structure serves as a valuable bioisostere for common motifs like para-substituted phenyl rings and tert-butyl groups, often conferring improved physicochemical properties to parent molecules.[1][2][3] This guide provides an in-depth technical exploration of the fundamental properties that underpin the utility of the BCP scaffold: its unique structural conformation and substantial inherent strain energy. We will delve into the experimental and computational methodologies used to elucidate these characteristics, offering field-proven insights for researchers seeking to leverage this remarkable caged hydrocarbon.

The Enigmatic Structure of Bicyclo[1.1.1]pentane: A Tale of Inverted Carbons and Unconventional Geometry

The structure of bicyclo[1.1.1]pentane is a marvel of chemical architecture, comprising a central cyclobutane ring bridged by a fifth carbon atom. This arrangement forces the bridgehead carbons into an "inverted" tetrahedral geometry, a significant deviation from the standard 109.5° bond angles. This geometric constraint is the primary source of the molecule's high strain energy and its remarkable rigidity.

Experimental Determination of the BCP Structure

The precise geometry of the BCP core has been meticulously characterized through a combination of gas-phase and solid-state experimental techniques.

Gas-Phase Electron Diffraction (GED): As a volatile hydrocarbon, BCP is an ideal candidate for GED, a powerful technique for determining the structure of molecules free from intermolecular forces.[4] In a typical GED experiment, a high-energy electron beam is scattered by a gaseous sample of BCP. The resulting diffraction pattern is analyzed to determine the equilibrium distances between all pairs of atoms in the molecule.

Experimental Protocol: Gas-Phase Electron Diffraction (Conceptual Overview)

  • Sample Introduction: A gaseous sample of purified bicyclo[1.1.1]pentane is introduced into a high-vacuum chamber through a fine nozzle.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas jet.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis: The radial distribution curve is derived from the diffraction pattern, which reveals the internuclear distances within the molecule. A molecular model is then refined to fit the experimental data, yielding precise bond lengths and angles.

High-Resolution Infrared Spectroscopy: This technique provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.[5] Studies on BCP have yielded precise ground-state rotational and distortion constants, further refining our understanding of its structure.[5]

X-ray Crystallography: While the parent BCP is a gas at room temperature, numerous derivatives have been studied in the solid state using X-ray crystallography.[6] These studies provide a wealth of data on how substituents at the bridgehead positions can influence the core geometry of the BCP cage.

The following diagram illustrates the workflow for determining the structure of a BCP derivative using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_result Final Structure synthesis Synthesis of BCP Derivative crystal Crystal Growth synthesis->crystal Purification xray X-ray Diffraction crystal->xray Mounting process Data Processing xray->process solve Structure Solution process->solve refine Structure Refinement solve->refine cif Crystallographic Information File (CIF) refine->cif

Workflow for X-ray Crystallography of a BCP Derivative.
Structural Parameters of Bicyclo[1.1.1]pentane

The following table summarizes the key structural parameters of the parent bicyclo[1.1.1]pentane molecule as determined by various experimental and computational methods.

ParameterElectron Diffraction[2]Microwave Spectroscopy[2]ab initio Calculation[2]
Bond Lengths (Å)
C1–C3 (Bridgehead-Bridgehead)1.874 ± 0.004-1.875
C1–C2 (Bridgehead-Methylene)1.557 ± 0.002-1.550
C–H1.113 ± 0.002--
**Bond Angles (°) **
∠C1-C2-C374.2 ± 0.2--
∠H-C-H111.7 ± 1.0--

Note: The C1-C3 distance refers to the non-bonded distance between the two bridgehead carbon atoms.

The most striking feature of the BCP geometry is the highly acute ∠C1-C2-C3 bond angle of approximately 74.2°, a significant deviation from the ideal tetrahedral angle and even from the approximately 90° angles in cyclobutane. This angle compression is a major contributor to the molecule's strain.

The High-Energy Heart of BCP: Understanding and Quantifying Strain Energy

Bicyclo[1.1.1]pentane is a highly strained molecule, with a reported strain energy of approximately 65-68 kcal/mol.[1] This high energy content is a double-edged sword: it makes the molecule kinetically stable in the absence of facile ring-opening pathways, yet it provides a thermodynamic driving force for reactions that can relieve this strain, such as the ring-opening of its precursor, [1.1.1]propellane.

Components of Strain in Bicyclo[1.1.1]pentane

The total strain energy in BCP is a composite of several factors:

  • Angle Strain: As discussed, the severe compression of the C-C-C bond angles within the cyclobutane rings is a primary source of strain.

  • Torsional Strain: The rigid, caged structure of BCP forces the C-H bonds on adjacent methylene carbons into an eclipsed or nearly eclipsed conformation, introducing torsional strain.

  • Transannular Strain: The close proximity of the two bridgehead carbons (C1 and C3) leads to repulsive interactions between their electron clouds, contributing to the overall strain.[2]

Computational Determination of Strain Energy

The strain energy of a molecule is not a directly measurable quantity but is typically calculated as the difference between its actual heat of formation and the heat of formation of a hypothetical, strain-free reference compound with the same atomic composition. Computational chemistry provides a powerful toolkit for accurately determining these values.

Homodesmotic and Isodesmic Reactions: A robust method for calculating strain energy involves the use of hypothetical "homodesmotic" or "isodesmic" reactions.[7] These are balanced chemical equations where the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both sides of the equation. By calculating the enthalpy change of such a reaction, the strain energy of the target molecule can be isolated.

For bicyclo[1.1.1]pentane, a suitable homodesmotic reaction is:

C₅H₈ (BCP) + 5 CH₃-CH₃ → 2 (CH₃)₃CH + 3 CH₃-CH₂-CH₃

In this reaction, the number of C-C and C-H bonds of each type is conserved, allowing for a more accurate cancellation of errors in the quantum chemical calculations. The strain energy is then derived from the calculated enthalpy of this reaction.

Computational Protocol: DFT Calculation of Strain Energy

  • Geometry Optimization: The 3D structures of all molecules in the homodesmotic reaction (BCP, ethane, isobutane, and propane) are optimized to their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a sufficiently large basis set (e.g., 6-311+G(d,p) or cc-pVTZ).[8][9]

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[10]

  • Enthalpy Calculation: The total enthalpy of each molecule is calculated by adding the ZPVE and thermal corrections to the electronic energy obtained from the geometry optimization.

  • Reaction Enthalpy and Strain Energy Calculation: The enthalpy of the homodesmotic reaction is calculated by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products. This reaction enthalpy corresponds to the strain energy of the bicyclo[1.1.1]pentane molecule.

The following diagram illustrates the computational workflow for determining the strain energy of BCP.

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis cluster_result 4. Final Result input Define Homodesmotic Reaction Create Input Files for BCP and Reference Molecules opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) input->opt freq Frequency Calculation (Confirm Minima & Obtain ZPVE) opt->freq enthalpy Calculate Enthalpies of Reactants & Products freq->enthalpy strain Calculate Reaction Enthalpy (Strain Energy) enthalpy->strain se_value Strain Energy of BCP (~65-68 kcal/mol) strain->se_value

Computational workflow for determining the strain energy of BCP.

Spectroscopic Signature of a Strained Cage

The unique structure and high strain of bicyclo[1.1.1]pentane give rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of BCP is deceptively simple, showing two signals corresponding to the bridgehead and methylene protons. The ¹³C NMR spectrum similarly shows two distinct resonances. However, the coupling constants, particularly the long-range couplings, are highly informative about the rigid, caged structure.[11]

Infrared (IR) Spectroscopy: The IR spectrum of BCP displays characteristic C-H stretching and bending vibrations. High-resolution studies have allowed for the detailed analysis of its rovibrational structure, providing further confirmation of its geometry.[5]

Conclusion: A Strained Scaffold with Unstrained Potential

The structural conformation and high strain energy of bicyclo[1.1.1]pentane are not mere chemical curiosities; they are the very properties that make it such a powerful tool in modern chemistry. Its rigid, well-defined geometry provides a predictable scaffold for the precise spatial arrangement of functional groups, while its inherent strain, though not leading to instability, is a key factor in the synthetic routes used to access this valuable building block. For researchers in drug discovery and materials science, a thorough understanding of these fundamental characteristics is paramount to rationally designing and synthesizing novel molecules with enhanced properties and functions. The continued exploration of the BCP scaffold, grounded in a solid understanding of its structure and energetics, promises to unlock even greater potential in the years to come.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Almenningen, A., et al. (1971). On the Molecular Structure of Bicyclo(1.1.1)pentane in the Vapour Phase Determined by Electron Diffraction. Acta Chemica Scandinavica, 25, 1217-1223.
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 169–234.
  • Wheeler, S. E. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of the American Chemical Society, 131(7), 2547–2560.
  • Polo, V., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(10), 1949–1955.
  • Wiberg, K. B., et al. (1986). [1.1.1]Propellane. Journal of the American Chemical Society, 108(3), 564–565.
  • Bull, J. A., et al. (2020). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(1), 4-21.
  • George, P., et al. (1975). An alternative approach to the problem of assessing stabilization energies in cyclic conjugated hydrocarbons. Tetrahedron, 31(11-12), 889-893.
  • Della, E. W., et al. (1981). 13C N.M.R. Spectra of Highly Strained Systems. I. The Bicyclo[1.1.1]pentyl System. Australian Journal of Chemistry, 34(4), 913-916.
  • Foresman, J. B., & Frisch, Æ. (2015). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Martin, M. A., et al. (2010). High-resolution infrared spectra of bicyclo[1.1.1]pentane. Journal of Molecular Spectroscopy, 262(1), 42-48.
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Wikipedia contributors. (2023, October 26). Gas electron diffraction. In Wikipedia, The Free Encyclopedia. Retrieved 01:54, March 25, 2026, from [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J. et al., Gaussian, Inc., Wallingford CT, 2016.
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Wiberg, K. B., & Fenoglio, R. A. (1968). The heat of combustion of bicyclo[1.1.0]butane. The Journal of Chemical Physics, 48(7), 3392-3393.
  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437–4441.
  • Mitzel, N. W. (2003). Molecular Structures in the Gas Phase and in the Crystal.
  • Wikipedia contributors. (2023, December 19). Homodesmotic reaction. In Wikipedia, The Free Encyclopedia. Retrieved 01:55, March 25, 2026, from [Link]

  • Hedberg, K. (1990). Gas-Phase Electron Diffraction. In Stereochemical Applications of Gas-Phase Electron Diffraction. VCH Publishers.
  • Bakal, A., & Michl, J. (1991). [n]Staffanes: a new class of rigid-rod-like molecules. Journal of the American Chemical Society, 113(19), 7183-7184.
  • Mondanaro, K. R., & Dailey, W. P. (1998). A Convenient Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 75, 98.
  • Rogers, D. W., et al. (2006). The strain energies of the [n]prismanes. Journal of Molecular Structure: THEOCHEM, 762(1-3), 57-60.
  • Wiberg, K. B., et al. (1991). The heat of formation of bicyclo[1.1.1]pentane. The Journal of Physical Chemistry, 95(1), 169-171.
  • Wiberg, K. B. (1984). The concept of strain in organic chemistry. Accounts of Chemical Research, 17(11), 379-386.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, prized for its ability to act as a bioisostere for para-substituted arenes and tert-butyl groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, prized for its ability to act as a bioisostere for para-substituted arenes and tert-butyl groups, often conferring improved physicochemical properties to drug candidates.[1][2] The bifunctional reagent, 1-bromo-3-chlorobicyclo[1.1.1]pentane, offers synthetic chemists a versatile platform for the introduction of the BCP core, with two distinct handles for sequential functionalization.[3] Despite its growing utility, a comprehensive understanding of its thermodynamic stability remains largely unexplored in peer-reviewed literature. This guide synthesizes the current understanding of the BCP framework's thermodynamics, analyzes the probable effects of halogenation at the bridgehead positions, and provides a detailed roadmap for the experimental and computational characterization of this important building block's stability.

The Paradox of the Bicyclo[1.1.1]pentane Cage: High Strain, Remarkable Stability

The BCP core is a highly strained system, with an estimated strain energy of approximately 66.6 kcal/mol. This high degree of strain arises from the severe distortion of bond angles from the ideal tetrahedral geometry. However, despite this significant stored energy, the BCP scaffold is kinetically robust.[4] This kinetic stability is a crucial attribute for its use in drug development, as it ensures the persistence of the scaffold under physiological conditions. The stability is attributed to the cage-like structure which lacks low-energy decomposition pathways. Any ring-opening reaction would require significant geometric distortion, leading to a high activation energy barrier.

The high C-H bond dissociation energies (BDEs) of the methylene bridges, estimated to be around 106 kcal/mol, further contribute to the metabolic stability of BCP-containing compounds.[5] This resistance to metabolic degradation is a key advantage over many aromatic systems.[6]

Influence of Bridgehead Halogenation on Thermodynamic Stability

The introduction of bromine and chlorine atoms at the bridgehead C1 and C3 positions of the BCP core in 1-bromo-3-chlorobicyclo[1.1.1]pentane introduces several competing factors that influence its overall thermodynamic stability.

  • Inductive Effects: The electronegative halogen atoms will withdraw electron density from the cage through inductive effects. This can have a stabilizing effect on the already electron-rich C-C sigma bonds of the BCP framework.

  • Bond Dissociation Energies (BDEs) of C-X Bonds: The stability of the molecule is also dictated by the strength of the C-Br and C-Cl bonds. While specific BDEs for this molecule are not available, we can infer their relative strengths. Generally, C-Cl bonds are stronger than C-Br bonds. However, the unique geometry and high s-character of the bridgehead carbon orbitals in the BCP system can influence these values. The solvolysis of 1-bromobicyclo[1.1.1]pentane proceeds faster than that of t-butyl bromide, suggesting that the formation of a bridgehead carbocation, while still energetic, is more accessible than might be expected.[7] This points to a potentially lower C-Br BDE in this strained system compared to its acyclic counterparts.

  • Decomposition Pathways: The presence of halogens provides specific pathways for decomposition. Homolytic cleavage of the C-Br or C-Cl bond would generate a bridgehead radical. Given the lower BDE of the C-Br bond, this is the more likely initial step in a thermally or photochemically induced decomposition. The resulting bicyclo[1.1.1]pentyl radical is a key intermediate in many synthetic transformations of BCPs.[8] Heterolytic cleavage, while less favorable, can be induced under specific conditions, as evidenced by solvolysis studies.[7]

A Proposed Framework for Characterizing Thermodynamic Stability

Given the absence of direct experimental data, a combined computational and experimental approach is necessary to fully characterize the thermodynamic stability of 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Caption: Proposed workflow for thermodynamic stability assessment.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations provide a powerful tool for predicting the thermodynamic properties of molecules.

Protocol for DFT Calculations:

  • Software: Utilize a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Perform geometry optimization of 1-bromo-3-chlorobicyclo[1.1.1]pentane using a suitable functional and basis set (e.g., B3LYP with a 6-311+G(d,p) basis set).

    • Conduct a frequency analysis to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Thermodynamic Properties Calculation:

    • Heat of Formation (ΔHf°): Calculate the heat of formation using isodesmic reactions. This method reduces errors by ensuring that the number and types of bonds are conserved on both sides of the reaction. An example isodesmic reaction is: 1-bromo-3-chlorobicyclo[1.1.1]pentane + 2 CH4 → bicyclo[1.1.1]pentane + CH3Br + CH3Cl

    • Bond Dissociation Energies (BDEs): Calculate the BDEs for the C-Br and C-Cl bonds by computing the enthalpy change for the homolytic cleavage of these bonds:

      • C-Br BDE = [Enthalpy of BCP-Cl radical] + [Enthalpy of Br radical] - [Enthalpy of 1-bromo-3-chloro-BCP]

      • C-Cl BDE = [Enthalpy of BCP-Br radical] + [Enthalpy of Cl radical] - [Enthalpy of 1-bromo-3-chloro-BCP]

Table 1: Predicted Thermodynamic Data from DFT (Illustrative)

ParameterPredicted Value (kcal/mol)
Heat of Formation (ΔHf°)Value to be calculated
C-Br Bond Dissociation EnergyValue to be calculated
C-Cl Bond Dissociation EnergyValue to be calculated
Experimental Approach

Experimental techniques are essential to validate the computational predictions and to understand the behavior of the compound in a real-world setting.

3.2.1. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for assessing thermal stability.

G cluster_dsc DSC Analysis cluster_tga TGA Analysis substance Pure Sample of 1-bromo-3-chloro-BCP dsc_exp Heat from T₀ to Tₘ (e.g., 10°C/min under N₂) substance->dsc_exp tga_exp Heat from T₀ to Tₙ (e.g., 10°C/min under N₂) substance->tga_exp dsc_data Detect melting point (Tm) & decomposition onset (Td) dsc_exp->dsc_data tga_data Measure mass loss as a function of temperature tga_exp->tga_data

Caption: Experimental thermal analysis workflow.

Protocol for Thermal Analysis:

  • Sample Preparation: Use a high-purity, crystalline sample of 1-bromo-3-chlorobicyclo[1.1.1]pentane.

  • DSC Analysis:

    • Accurately weigh 1-3 mg of the sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events.

    • Record the heat flow to determine the melting point and the onset temperature of decomposition (exothermic or endothermic event).

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature to identify the temperature ranges of decomposition and the mass of any residue.

Table 2: Expected Data from Thermal Analysis (Illustrative)

TechniqueParameterObservation
DSCMelting Point (Tm)Sharp endotherm
Decomposition Onset (Td)Exothermic event following melting
TGAOnset of Mass LossCorrelates with DSC Td
% Mass LossCorresponds to loss of Br, Cl, or entire molecule

3.2.2. Accelerated Stability Studies

To assess the long-term stability under typical storage conditions, accelerated stability studies following ICH (International Council for Harmonisation) guidelines are recommended.

Protocol for Accelerated Stability Study:

  • Storage Conditions: Store samples of 1-bromo-3-chlorobicyclo[1.1.1]pentane at elevated temperatures and humidity (e.g., 40 °C / 75% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point by a stability-indicating method, such as HPLC-UV, to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Determine the rate of degradation and extrapolate to predict the shelf-life under recommended storage conditions (e.g., refrigerated or ambient).

Conclusion and Future Outlook

1-bromo-3-chlorobicyclo[1.1.1]pentane is a molecule of significant interest in drug discovery, yet its fundamental thermodynamic properties are not well-documented. The inherent high strain energy of the BCP core is counterbalanced by significant kinetic stability. The introduction of bromo and chloro substituents provides synthetic versatility but also introduces specific potential decomposition pathways, likely initiated by the cleavage of the weaker C-Br bond.

A comprehensive understanding of the thermodynamic stability of this compound is crucial for its safe handling, storage, and application in multi-step syntheses. The integrated computational and experimental workflow detailed in this guide provides a clear and robust pathway for researchers to fully characterize this important building block. The resulting data will not only be of academic interest but will also provide invaluable practical guidance for scientists in the pharmaceutical industry, enabling the more effective and reliable use of this powerful synthetic tool.

References

  • Della, E. M., & Taylor, D. K. (1990). Synthesis and Solvolysis of 1-Bromobicyclo[1.1.1]pentane. Australian Journal of Chemistry, 43(5), 945-948. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1539–1553. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Bull, J. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(23), 5945-5951. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • Kanazawa, J., et al. (2018). Radical Multicomponent Carboamination of [1.1.1]Propellane Permits Direct Synthesis of 3-Substituted Bicyclo[1.1.1]pent-1-ylamine Derivatives. Synlett, 29(19), 2534-2538. [Link]

  • Garlets, Z., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Behind the Paper. [Link]

  • Adcock, J. L., & Luo, H. (1993). Synthesis of 1-bromo- and 1-iodo-perfluorobicyclo[1.1.1]pentane. The Journal of Organic Chemistry, 58(6), 1704-1707. [Link]

  • Wiberg, K. B., & Waddell, S. T. (1990). Reactions of bicyclo[1.1.1]pentyl halides. Journal of the American Chemical Society, 112(6), 2194-2216. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Chen, B., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

Sources

Exploratory

The Curious Case of the Bridgehead Halogen: A Technical Guide to Reactivity in Bicyclo[1.1.1]pentane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged as a paramount bioisostere for para-substituted phenyl rings and other linear motifs i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged as a paramount bioisostere for para-substituted phenyl rings and other linear motifs in modern drug discovery.[1][2] Its rigid, three-dimensional structure can confer significant improvements in physicochemical properties such as aqueous solubility and metabolic stability.[3][4][5][6] Central to the synthetic utility of the BCP core are its bridgehead-halogenated derivatives, which serve as versatile linchpins for a vast array of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the synthesis and reactivity of bridgehead halogens on the BCP framework. We will delve into the underlying electronic and steric factors governing their behavior in nucleophilic substitutions, transition-metal-catalyzed cross-couplings, and radical reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel chemical matter.

The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Molecular Design

The ascent of BCPs in medicinal chemistry stems from their ability to mimic the linear geometry of para-substituted arenes, internal alkynes, and tert-butyl groups while introducing a higher fraction of sp³-hybridized carbons ("escaping flatland").[7][8] This shift towards three-dimensionality can profoundly impact a molecule's pharmacokinetic profile, often leading to enhanced solubility, reduced metabolic degradation, and improved potency.[7][9][10]

The unique geometry of the BCP cage, with its inverted bridgehead carbons and significant ring strain (approximately 66-68 kcal/mol), dictates its chemical behavior.[2][11][12] The orbitals at the bridgehead positions possess significant s-character, influencing the reactivity of attached functional groups.[3][4] While the cage is highly strained, it is kinetically stable, making it a robust scaffold for drug development.[2][11]

Diagram 1: Structural Comparison of BCP and Bioisosteric Motifs

BCP_Bioisosteres BCP R¹-[BCP]-R² Arene R¹-[Ph]-R² BCP->Arene Alkyne R¹-C≡C-R² Arene->Alkyne

Caption: Geometric comparison of BCP with its common bioisosteres.

Accessing the Key Intermediates: Synthesis of Bridgehead Halogenated BCPs

The most prevalent and versatile route to bridgehead-halogenated BCPs involves the strain-release functionalization of [1.1.1]propellane.[1][13] This highly strained molecule readily undergoes addition reactions across its central bridgehead-bridgehead bond.

Atom-Transfer Radical Addition (ATRA)

A highly effective method for installing a bridgehead halogen is the atom-transfer radical addition (ATRA) of alkyl or aryl halides to [1.1.1]propellane.[13] This reaction can be initiated by various means, including triethylborane (Et₃B) or photoredox catalysis, and tolerates a wide range of functional groups.[2][13] The reaction proceeds via a radical chain mechanism, affording 1-halo-3-substituted BCPs. Of the halogens, iodides are particularly useful due to their high reactivity in subsequent transformations.[14]

Diagram 2: General Mechanism of ATRA to [1.1.1]Propellane

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R• R• Initiator->R• R-X Propellane Propellane R•->Propellane Addition BCP_Radical BCP_Radical Propellane->BCP_Radical Ring Opening R-X R-X BCP_Radical->R-X Halogen Abstraction Product Product R-X->Product R¹-[BCP]-X R•_new R•_new R-X->R•_new Regeneration R•_new->Propellane

Caption: Simplified radical chain mechanism for ATRA.

Decarboxylative Halogenation

Another valuable method is the decarboxylative iodination of BCP-1-carboxylic acids, often achieved through a photo-Hunsdiecker reaction.[15] This approach is particularly useful for generating 1-iodo-BCPs from readily available carboxylic acid precursors under mild, metal-free conditions.

Reactivity Landscape of Bridgehead Halogens

The bridgehead C-X bond in BCP derivatives exhibits unique reactivity patterns, largely dictated by the strain and hybridization of the bicyclic system. The inability to form a planar carbocation and the steric hindrance at the bridgehead position preclude classical Sₙ2 reactions.

Nucleophilic Substitution Reactions

Despite the traditional view that Sₙ1 and Sₙ2 reactions are disfavored at bridgehead positions, BCP halides, particularly iodides, can undergo nucleophilic substitution.[16] Recent studies have shown that 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) can react with various nucleophiles, such as pyridines, to form BCP-pyridinium salts.[16]

Computational analyses suggest that these reactions may proceed through a stabilized carbocationic intermediate, potentially involving the participation of a second nucleophile molecule to stabilize the developing positive charge.[16] This highlights a departure from classical carbocation behavior and opens new avenues for functionalization.

Table 1: Representative Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane

NucleophileProductYield (%)Reference
Pyridine1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridin-1-ium iodide85[16]
4-Methylpyridine1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-4-methylpyridin-1-ium iodide92[16]
Isoquinoline2-(3-Iodobicyclo[1.1.1]pentan-1-yl)isoquinolin-2-ium iodide78[16]
Pyrazole1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-1-ium iodide65[16]
Transition-Metal-Catalyzed Cross-Coupling

Bridgehead iodo-BCPs are excellent electrophiles in a variety of cross-coupling reactions, providing a powerful platform for installing carbon-carbon and carbon-heteroatom bonds.

  • Kumada Coupling: Iron-catalyzed Kumada cross-coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents is a highly efficient method for synthesizing 1,3-C-disubstituted BCPs.[2][17] This reaction is notable for its mild conditions and rapid reaction times.[17]

  • Negishi Coupling: BCP-Grignard reagents, formed from the corresponding halides, can be transmetalated to organozinc species and subsequently used in Negishi cross-coupling with aryl halides.[2]

  • Sonogashira Coupling: The reactivity of iodo-BCPs extends to Sonogashira coupling, enabling the synthesis of BCP-alkyne conjugates, which are valuable building blocks. This is often performed in the context of multicomponent reactions.[18][19][20]

Diagram 3: Cross-Coupling Strategies for BCP Functionalization

Cross_Coupling cluster_kumada Kumada Coupling cluster_negishi Negishi Coupling cluster_sonogashira Sonogashira Coupling BCP_I R¹-[BCP]-I Kumada_Product R¹-[BCP]-Ar BCP_I->Kumada_Product ArMgX, Fe cat. Sonogashira_Product R¹-[BCP]-C≡C-R BCP_I->Sonogashira_Product R-C≡CH, Pd/Cu cat. BCP_MgX R¹-[BCP]-MgX BCP_ZnX BCP_ZnX BCP_MgX->BCP_ZnX ZnX₂ Negishi_Product R¹-[BCP]-Ar BCP_ZnX->Negishi_Product Ar-X, Pd cat.

Caption: Key cross-coupling reactions involving bridgehead halides.

Radical Transformations

The BCP bridgehead position is adept at supporting a radical. Bridgehead halides can be converted into BCP-centered radicals, which can then participate in a variety of transformations.[21][22][23]

  • Reductive Dehalogenation: Treatment of iodo-BCPs with radical reducing agents like triethylborane can efficiently replace the iodine with a hydrogen atom.[24]

  • Intermolecular Addition: BCP radicals, generated from the corresponding halides, readily add to electron-deficient alkenes in Giese-type reactions.[21]

Experimental Protocols: A Practical Guide

Protocol: Synthesis of 1-Iodo-3-phenylbicyclo[1.1.1]pentane via Photoredox ATRA

This protocol is adapted from methodologies described by Anderson and colleagues.[2]

Materials:

  • [1.1.1]Propellane solution in diethyl ether (prepared from 1,3-dibromo-1,3-bis(bromomethyl)cyclobutane)

  • Iodobenzene

  • fac-Ir(ppy)₃ (photocatalyst)

  • Anhydrous, degassed solvent (e.g., THF or MeCN)

  • Schlenk flask or similar reaction vessel equipped with a stir bar

  • Blue LED light source

Procedure:

  • In a glovebox, charge a Schlenk flask with fac-Ir(ppy)₃ (1-2 mol%).

  • Add the anhydrous, degassed solvent, followed by iodobenzene (1.2 equivalents).

  • Add the solution of [1.1.1]propellane (1.0 equivalent) to the reaction mixture.

  • Seal the flask, remove from the glovebox, and place it in front of a blue LED light source with stirring.

  • Monitor the reaction by GC-MS or TLC until consumption of the starting material is complete (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Causality: The photocatalyst, upon excitation by blue light, generates an aryl radical from iodobenzene. This radical adds to [1.1.1]propellane, initiating a radical chain reaction that propagates to form the desired 1-iodo-3-phenyl-BCP. The use of a degassed solvent is critical to prevent quenching of the radical intermediates by oxygen.

Protocol: Iron-Catalyzed Kumada Coupling of 1-Iodo-3-phenylbicyclo[1.1.1]pentane

This protocol is based on the work of Anderson and colleagues.[2][17]

Materials:

  • 1-Iodo-3-phenylbicyclo[1.1.1]pentane (1.0 equivalent)

  • Aryl or heteroaryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide, 1.5 equivalents)

  • Fe(acac)₃ (5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 10 mol%)

  • Anhydrous THF

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-3-phenylbicyclo[1.1.1]pentane and anhydrous THF.

  • In a separate flask, prepare a solution of Fe(acac)₃ and TMEDA in anhydrous THF.

  • Add the Grignard reagent to the BCP-iodide solution at room temperature.

  • Add the catalyst solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. Reactions are often complete within 1 hour.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 1-aryl-3-phenyl-BCP.

Causality: The iron catalyst facilitates the cross-coupling between the tertiary iodo-BCP and the Grignard reagent. TMEDA acts as a ligand to stabilize the active iron species and promote the catalytic cycle. The reaction's speed and efficiency highlight the high reactivity of the iodo-BCP as an electrophile in this context.

Conclusion and Future Outlook

Bridgehead-halogenated bicyclo[1.1.1]pentanes are no longer mere chemical curiosities but are now established as indispensable tools in the synthesis of next-generation therapeutics and materials. Their unique reactivity, born from the inherent strain and electronic properties of the BCP core, allows for a diverse range of functionalizations that would be challenging with other scaffolds. While significant progress has been made in understanding and exploiting the reactivity of iodo-BCPs, the exploration of other bridgehead halides and the development of novel asymmetric transformations remain fertile ground for future research. As our understanding of these fascinating molecules deepens, their role in accelerating the discovery of innovative chemical entities will undoubtedly continue to expand.

References

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Lu, Y. et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC.
  • Lu, Y. et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • Lu, Y. et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Wang, Q. et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • Bull, J. A. et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Adcock, J. L., & Garmon, S. A. (1998). Manifestations of Bridgehead−Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System. The Journal of Organic Chemistry.
  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.
  • Lu, Y. et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc.
  • Williams, C. M. et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC.
  • Anderson, E. A. et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
  • Senge, M. O. et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv.
  • PharmaBlock.
  • Baran, P. S. et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters.
  • Kaszynski, P., & Michl, J. (1991). Synthesis of Doubly Bridgehead Substituted Bicyclo(1.1.1)pentanes. Radical Transformations of Bridgehead Halides and Carboxylic Acids. ChemInform.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Bull, J. A. et al. (2021). Bridge Functionalisation of Bicyclo[1.1.
  • Wu, J. et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters.
  • Bull, J. A. et al. (2021). Bridge Functionalisation of Bicyclo[1.1.
  • Michl, J. et al. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews.
  • Anderson, E. A. et al. (2018). Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.
  • Senge, M. O. et al. (2021). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. PubMed.
  • Kaszynski, P., McMurdie, N. D., & Michl, J. (1991). Synthesis of doubly bridgehead substituted bicyclo[1.1.1]pentanes. Radical transformations of bridgehead halides and carboxylic acids. The Journal of Organic Chemistry.
  • Senge, M. O. et al. (2020). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. The Journal of Organic Chemistry.
  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
  • Leonov, A. I. et al. (2022). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
  • Tantillo, D. J. et al. (2022). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.
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Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 1-bromo-3-chlorobicyclo[1.1.1]pentane, a bifunctional reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-bromo-3-chlorobicyclo[1.1.1]pentane, a bifunctional reagent of significant interest in medicinal chemistry and materials science. As a key building block for the introduction of the bicyclo[1.1.1]pentane (BCP) motif, understanding its electronic landscape is crucial for predicting its reactivity and its influence on the properties of larger molecules. This document delves into the synthesis, structural features, and detailed electronic characteristics, including inductive and field effects, dipole moment, and spectroscopic signatures of this unique scaffold. While specific experimental data for the title compound remains elusive in publicly available literature, this guide synthesizes information on closely related BCP derivatives and provides theoretical frameworks for understanding its behavior.

Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable non-classical bioisostere for 1,4-disubstituted arene rings, tert-butyl groups, and internal alkynes in drug discovery.[1][2] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced solubility, and better membrane permeability.[1][3] 1-Bromo-3-chlorobicyclo[1.1.1]pentane (CAS 155635-19-1) is a particularly attractive bifunctional building block, offering two distinct reactive handles for sequential and selective functionalization.[1] This allows for the efficient construction of complex molecules with precise control over their three-dimensional architecture.

This guide will explore the fundamental electronic properties of 1-bromo-3-chlorobicyclo[1.1.1]pentane, providing a theoretical and practical framework for its application in chemical synthesis and drug design.

Synthesis of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

The primary route to 1,3-disubstituted BCPs, including 1-bromo-3-chlorobicyclo[1.1.1]pentane, involves the radical-initiated ring-opening of [1.1.1]propellane. This highly strained molecule readily reacts with a variety of radical precursors.

A plausible synthetic pathway involves the reaction of [1.1.1]propellane with a source of both bromine and chlorine radicals. For instance, the use of bromotrichloromethane (BrCCl₃) or a mixture of a bromine source (e.g., Br₂) and a chlorine source under radical-initiating conditions could yield the desired product. The mechanism proceeds via the addition of a radical to the central bond of propellane, followed by abstraction of a halogen atom from the reagent.

A general representation of the radical addition to [1.1.1]propellane is depicted below:

G cluster_0 Radical Chain Propagation Propellane [1.1.1]Propellane BCP_Radical 1-X-bicyclo[1.1.1]pent-3-yl radical Propellane->BCP_Radical + X• Radical_X X• Product 1-X-3-Y-bicyclo[1.1.1]pentane BCP_Radical->Product + XY Radical_Y Y• BCP_Radical->Radical_Y - Y• XY XY

Caption: General mechanism for the radical functionalization of [1.1.1]propellane.

In the specific case of 1-bromo-3-chlorobicyclo[1.1.1]pentane, a mixed halogenating agent or a two-step process could be employed. One documented synthesis involves the reaction of a 3-substituted bicyclo[1.1.1]pent-1-yl radical with a bromine atom source to yield the corresponding 1-bromo-3-substituted derivative.[4]

Electronic Structure and Bonding

The electronic structure of the BCP core is unique due to its high degree of strain and the inverted geometry of the bridgehead carbons. The bonding in [1.1.1]propellane, the precursor to BCPs, has been a subject of considerable theoretical interest, with descriptions ranging from a "charge-shift" bond to significant π-type (or "banana" bond) character in the central C1-C3 interaction.[1][5] In bicyclo[1.1.1]pentane itself, while a formal bond between the bridgehead carbons is absent, a weak bonding interaction due to π-type overlap is still considered to exist.[1]

The introduction of electronegative substituents like bromine and chlorine at the bridgehead positions significantly influences the electronic properties of the BCP cage. These substituents exert strong inductive (-I) and field effects, withdrawing electron density from the cage.

Inductive and Field Effects

The bromine and chlorine atoms in 1-bromo-3-chlorobicyclo[1.1.1]pentane are highly electronegative, leading to a significant polarization of the C-Br and C-Cl bonds. This inductive withdrawal of electron density is transmitted through the rigid σ-framework of the BCP cage. The unique geometry of the BCP scaffold, with its bridgehead carbons in close proximity, allows for efficient transmission of these electronic effects across the cage.

Dipole Moment

The presence of two different halogen atoms at the bridgehead positions results in an asymmetrical distribution of charge, giving rise to a permanent molecular dipole moment. While no experimentally determined or computationally calculated dipole moment for 1-bromo-3-chlorobicyclo[1.1.1]pentane is available in the literature, it is expected to have a non-zero dipole moment. The magnitude of this dipole moment will depend on the vector sum of the individual C-Br and C-Cl bond dipoles, as well as the induced dipole in the BCP framework. Given the higher electronegativity of chlorine compared to bromine, the negative end of the dipole moment vector is expected to be oriented towards the chlorine atom.

Table 1: Comparison of Electronegativity and Bond Dipole Moments

BondPauling Electronegativity DifferenceApproximate Bond Dipole Moment (D)
C-Cl0.61~1.5
C-Br0.41~1.4

Note: These are general values and can vary depending on the molecular environment.

The overall molecular dipole moment can be estimated using computational chemistry methods.

Spectroscopic Properties

The electronic environment of the nuclei in 1-bromo-3-chlorobicyclo[1.1.1]pentane is reflected in its NMR spectra.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing a single peak for the six equivalent bridge protons (CH). The chemical shift of this proton will be influenced by the electronegative halogen substituents and the unique geometry of the BCP cage.

  • ¹³C NMR: The spectrum should exhibit three distinct signals corresponding to the two bridgehead carbons (C-Br and C-Cl) and the three equivalent bridge carbons (CH₂). The chemical shifts of the bridgehead carbons will be significantly downfield due to the direct attachment of the electronegative halogens.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Bicyclo[1.1.1]pentane Derivatives

Carbon AtomGeneral Chemical Shift Range (ppm)
Bridgehead (C-X, X=halogen)40 - 70
Bridge (CH₂)30 - 50
Unsubstituted Bridgehead (C-H)20 - 40

Computational Analysis

To gain a deeper understanding of the electronic properties of 1-bromo-3-chlorobicyclo[1.1.1]pentane, quantum chemical calculations are invaluable.

Molecular Orbital (MO) Analysis

A molecular orbital analysis would reveal the distribution and energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO is likely to have significant contributions from the p-orbitals of the bromine and chlorine atoms, as well as the σ-bonds of the BCP framework. The LUMO is expected to be an antibonding orbital associated with the C-Br or C-Cl bonds. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and its propensity to undergo electronic transitions.

G cluster_0 Qualitative MO Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap Core_Orbitals Core Orbitals G cluster_0 Conceptual ESP Map Molecule Br-BCP-Cl Positive_Pole δ+ (Br/H) Molecule->Positive_Pole Negative_Pole δ- (Cl) Negative_Pole->Molecule

Caption: A conceptual representation of the charge distribution on 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Experimental Protocols

While specific experimental data for the title compound is lacking, the following are standard protocols that could be employed for its characterization.

Synthesis of 1,3-Dihalobicyclo[1.1.1]pentanes (General Procedure)

This protocol is adapted from methods for the synthesis of 1,3-diiodobicyclo[1.1.1]pentane. [2] Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • Halogenating agent (e.g., I₂, BrCl, or a mixture of Br₂ and a chlorine source)

  • Dry ice/acetone bath

  • Standard glassware for air-sensitive reactions

Procedure:

  • A flame-dried round-bottomed flask is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Methyllithium solution is added dropwise over a period of 10-15 minutes. The reaction mixture is stirred at this temperature for a specified time to generate [1.1.1]propellane in situ.

  • A solution of the halogenating agent in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for a designated period.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium thiosulfate for iodine).

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the 1,3-dihalobicyclo[1.1.1]pentane.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Dipole Moment (Solution Phase)

The dipole moment can be determined in solution using a heterodyne beat method to measure the dielectric constant of dilute solutions of the compound in a non-polar solvent like benzene or cyclohexane. [8][9] Experimental Workflow:

G Prepare_Solutions Prepare dilute solutions of compound in non-polar solvent Measure_Dielectric Measure dielectric constant of solutions Prepare_Solutions->Measure_Dielectric Measure_Density Measure density of solutions Prepare_Solutions->Measure_Density Calculate_Polarization Calculate molar polarization at infinite dilution Measure_Dielectric->Calculate_Polarization Measure_Density->Calculate_Polarization Calculate_Dipole Calculate dipole moment using Debye equation Calculate_Polarization->Calculate_Dipole

Caption: Workflow for the experimental determination of dipole moment in solution.

Conclusion

1-Bromo-3-chlorobicyclo[1.1.1]pentane is a valuable and versatile building block with a unique electronic structure. The presence of two different halogen atoms at the bridgehead positions imparts a significant dipole moment and provides two distinct sites for further chemical modification. While direct experimental quantification of its electronic properties is not yet available in the literature, this guide provides a solid theoretical framework based on the known properties of the BCP scaffold and related halogenated compounds. Further computational and experimental studies are warranted to fully elucidate the electronic landscape of this important molecule and to guide its future applications in the development of novel therapeutics and materials.

Sources

Protocols & Analytical Methods

Method

orthogonal cross-coupling of 1-bromo-3-chlorobicyclo[1.1.1]pentane

Application Note: Orthogonal Cross-Coupling Strategies for 1-Bromo-3-chlorobicyclo[1.1.1]pentane in Drug Discovery Executive Summary The integration of sp³-rich scaffolds into drug candidates is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Cross-Coupling Strategies for 1-Bromo-3-chlorobicyclo[1.1.1]pentane in Drug Discovery

Executive Summary

The integration of sp³-rich scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a privileged bioisostere. This application note details the strategic use of 1-bromo-3-chlorobicyclo[1.1.1]pentane as a bifunctional linchpin. By exploiting the differential reactivity of its bridgehead halogens, researchers can execute programmable, orthogonal cross-couplings to construct complex 1,3-disubstituted architectures without compromising the strained carbocyclic core.

Strategic Rationale: The "Escape from Flatland"

The drive to "escape from flatland" has led drug development professionals to systematically replace planar, para-substituted benzene rings with 3D, sp³-rich surrogates[1]. The BCP ring is highly sought-after in this regard, acting as a structural mimic for 1,4-disubstituted arenes, tert-butyl groups, and internal alkynes[2].

Incorporating the BCP motif routinely improves crucial pharmacological properties, including metabolic stability, aqueous solubility, and membrane permeability[2]. However, synthesizing asymmetrically functionalized BCPs requires highly selective reagents. 1-Bromo-3-chlorobicyclo[1.1.1]pentane provides two distinct chemical handles, allowing for sequential functionalization where the robust carbon-chlorine bond remains intact during the initial transformation of the carbon-bromine bond[2].

Mechanistic Causality: The Orthogonal Advantage

The success of orthogonal cross-coupling on this scaffold relies on two fundamental chemical principles:

  • Differential Bond Dissociation and Metalation: The C(sp³)–Br bond is significantly weaker and more polarizable than the C(sp³)–Cl bond. Consequently, the C–Br bond readily undergoes metal-halogen exchange (e.g., via Turbo-Grignard reagents) or single-electron transfer (SET). Under these mild conditions (-20 °C to room temperature), the C–Cl bond is entirely inert, providing absolute chemoselectivity.

  • Scaffold Stability & Lack of β-Hydrogens: The BCP ring possesses a remarkably high strain energy of approximately 65–68 kcal/mol[3]. Paradoxically, it is highly stable because breaking the central C–C bond releases less than a third of this strain, and breaking peripheral bonds is symmetry-forbidden[3]. Furthermore, the bridgehead positions inherently lack β-hydrogens. This structural feature prevents β-hydride elimination—a common failure mode in alkyl cross-couplings—rendering BCP-metal intermediates exceptionally stable for transition-metal catalysis.

Quantitative Reactivity Profiles

To design effective synthetic routes, it is critical to understand the divergent reactivity of the two bridgehead positions. Table 1 summarizes the quantitative and qualitative differences that enable orthogonal functionalization.

Table 1: Physicochemical & Reactivity Comparison of BCP Halogen Handles

Property / Reactivity MetricC(sp³)–Br Handle (Position 1)C(sp³)–Cl Handle (Position 3)Causality / Impact on Workflow
Approx. Bond Dissociation Energy ~68–70 kcal/mol~80–85 kcal/molEnables selective homolytic cleavage or oxidative addition at Pos 1.
Reactivity to iPrMgCl·LiCl Fast (< 2 h at -20 °C)InertAllows selective Grignard formation without oligomerization.
Pd(0) Oxidative Addition Moderate to FastVery Slow / InertStandard Pd-catalysis selectively couples at the brominated site.
Primary Activation Mode Metal-halogen exchange, SETMetallaphotoredox, Strong HATDictates a two-phase synthetic strategy (Mild → Forcing conditions).

Programmable Workflow Visualization

The orthogonal functionalization strategy follows a strict sequence: mild activation of the C–Br bond followed by forcing activation of the C–Cl bond.

OrthogonalCoupling A 1-bromo-3-chloro- bicyclo[1.1.1]pentane (C-Br Reactive) B 1-Aryl-3-chloro- bicyclo[1.1.1]pentane (C-Cl Intact) A->B Step 1: C-Br Activation Turbo-Grignard / Pd-Catalysis (-20°C to RT) C 1-Aryl-3-Alkyl- bicyclo[1.1.1]pentane (Fully Functionalized) B->C Step 2: C-Cl Activation Metallaphotoredox / Ni-Catalysis (Blue LED, RT)

Figure 1: Orthogonal functionalization workflow of 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Validated Experimental Protocols

The following protocols represent a self-validating system for the complete orthogonal functionalization of the BCP scaffold.

Phase I: Selective C–Br Metal-Halogen Exchange & Kumada-Type Coupling

Objective: Synthesize 1-(4-methoxyphenyl)-3-chlorobicyclo[1.1.1]pentane. Expertise Note: Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, Turbo-Grignard) is utilized instead of standard Mg turnings. The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows metal-halogen exchange to occur rapidly at -20 °C, preventing unwanted ring-opening or homocoupling of the strained BCP system.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-3-chlorobicyclo[1.1.1]pentane (1.0 equiv, 5.0 mmol) and anhydrous THF to achieve a 0.2 M concentration.

  • Exchange: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF). Stir for 2 hours.

    • Self-Validation: Quench a 0.1 mL aliquot with iodine; GC-MS analysis should show >95% conversion to the 1-iodo-3-chloro derivative, confirming successful Grignard formation.

  • Coupling: In a separate flame-dried flask, dissolve 4-iodoanisole (0.9 equiv) and Pd(dppf)Cl₂ (5 mol%) in anhydrous THF. Transfer the cold BCP-Grignard solution to this flask via cannula at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The lack of β-hydrogens ensures quantitative cross-coupling without β-hydride elimination byproducts.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the C–Cl intact intermediate.

Phase II: Late-Stage C–Cl Metallaphotoredox Functionalization

Objective: Synthesize 1-(4-methoxyphenyl)-3-alkylbicyclo[1.1.1]pentane. Expertise Note: The C(sp³)–Cl bond is highly resistant to standard oxidative addition. To overcome this, we employ an Iridium photocatalyst and a super-stoichiometric silane, (TMS)₃SiH. The silicon radical is highly halophilic and abstracts the chlorine atom efficiently (driven by the thermodynamic stability of the Si–Cl bond), generating a BCP bridgehead radical. This radical is rapidly intercepted by a Nickel cycle to undergo C–C bond formation.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 20 mL reaction vial with the 1-aryl-3-chlorobicyclo[1.1.1]pentane intermediate from Phase I (1.0 equiv, 1.0 mmol), an alkyl bromide electrophile (1.5 equiv), NiCl₂(dtbbpy) (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous DME (10 mL, 0.1 M).

  • Reagent Addition: Add (TMS)₃SiH (1.2 equiv) as the halogen-atom transfer (HAT) agent and anhydrous Na₂CO₃ (2.0 equiv) as the base. Seal the vial with a PTFE septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate the mixture with a 440 nm blue LED array at room temperature for 24 hours with vigorous stirring.

    • Self-Validation: The solution will transition from a pale green (Ni(II) precatalyst) to a deep red/brown color within the first hour, visually indicating the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: Dilute the crude mixture with Et₂O, wash with water and brine to remove inorganic salts and photocatalyst residues, dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the fully functionalized, disubstituted BCP.

References

  • Benchchem. 1-Bromo-3-chlorobicyclo[1.1.1]pentane | Benchchem.
  • Wiberg, K. B., et al. Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes | Chemical Reviews - ACS Publications.
  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions | Journal of the American Chemical Society.

Sources

Application

Application Note: Selective Lithium-Halogen Exchange of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

Executive Summary Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted arenes, tert-butyl groups, and internal alkynes in modern drug discovery. The bifunctional building block 1-bromo-3-chlorobicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted arenes, tert-butyl groups, and internal alkynes in modern drug discovery. The bifunctional building block 1-bromo-3-chlorobicyclo[1.1.1]pentane offers two distinct handles for sequential functionalization. This application note details the optimized protocol for the selective lithium-halogen exchange of the C–Br bond over the C–Cl bond, enabling the generation of the versatile 3-chlorobicyclo[1.1.1]pent-1-yllithium intermediate for downstream electrophilic trapping.

Mechanistic Rationale & Selectivity

The differential reactivity of carbon-halogen bonds toward organolithium reagents follows a strict kinetic hierarchy (I > Br >> Cl > F). In 1-bromo-3-chlorobicyclo[1.1.1]pentane, the C–Br bond undergoes rapid metal-halogen exchange when treated with tert-butyllithium (t-BuLi) at cryogenic temperatures (–78 °C), while the C–Cl bond remains entirely inert under these conditions[1].

The Critical Role of 2.0 Equivalents of t-BuLi: The use of exactly 2.0 (to 2.05) equivalents of t-BuLi is a non-negotiable parameter for this transformation. The first equivalent drives the equilibrium of the exchange, generating the desired 3-chlorobicyclo[1.1.1]pent-1-yllithium and tert-butyl bromide (t-BuBr). If left unquenched, the highly reactive t-BuBr could recombine with the newly formed organolithium species. The second equivalent of t-BuLi rapidly consumes the t-BuBr via an E2 elimination pathway, producing gaseous isobutylene, isobutane, and lithium bromide. This renders the exchange irreversible and prevents alkylation byproducts[2].

G A 1-Bromo-3-chloro- bicyclo[1.1.1]pentane C 3-chlorobicyclo[1.1.1] pent-1-yllithium A->C Exchange D t-BuBr A->D B t-BuLi (1st equiv) -78 °C B->C B->D H 1-E-3-chloro- bicyclo[1.1.1]pentane C->H Trapping F Isobutylene + Isobutane + LiBr D->F Elimination E t-BuLi (2nd equiv) E->F G Electrophile (E+) G->H

Mechanistic workflow of selective lithium-halogen exchange using 2 equivalents of t-BuLi.

Key Reagents & Materials

Reagent / MaterialRoleEquivalentsNotes
1-Bromo-3-chlorobicyclo[1.1.1]pentane Substrate1.0Store at 4 °C; highly volatile.
tert-Butyllithium (t-BuLi) Exchange Reagent2.051.7 M in pentane. Pyrophoric hazard.
Diethyl Ether (Et₂O) Solvent0.1 MAnhydrous. Preferred over THF.
Electrophile Trapping Agent1.5 - 5.0Neat or in anhydrous solvent.

Solvent Selection Rationale: While THF is commonly used for organolithium chemistry, ethereal solvents like Et₂O are preferred for BCP-lithium species. THF can undergo deprotonation and cleavage by t-BuLi or the highly basic BCP-lithium species if the temperature spikes. Et₂O provides a wider safety margin for intermediate stability.

Experimental Protocol

This procedure represents a self-validating system for the generation of 3-chlorobicyclo[1.1.1]pent-1-yllithium and its subsequent trapping.

Step 1: Preparation of the Substrate Solution
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry Argon (repeat 3 times).

  • Add 1-bromo-3-chlorobicyclo[1.1.1]pentane (1.0 mmol) to the flask.

  • Add anhydrous Et₂O (10 mL) to achieve a 0.1 M concentration.

  • Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

Step 2: Lithium-Halogen Exchange
  • Carefully load t-BuLi (1.7 M in pentane, 2.05 mmol, 2.05 equiv) into a dry, argon-purged gas-tight syringe.

  • Add the t-BuLi solution dropwise down the side of the flask over 5–10 minutes.

    • Causality: Dropwise addition along the cold flask wall pre-cools the reagent before it hits the reaction mixture, preventing localized thermal spikes that could trigger unselective metalation or ring-opening.

  • Validation Checkpoint: A slight yellowing of the solution may occur upon addition. The reaction must be maintained strictly at –78 °C. If the solution turns deep brown or black, localized warming has occurred, likely leading to decomposition.

  • Stir the mixture at –78 °C for 30 minutes to ensure complete exchange and full consumption of the t-BuBr byproduct.

Step 3: Electrophilic Trapping
  • Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol, 1.5 equiv) dropwise at –78 °C. If using CO₂ gas, bubble vigorously through the solution via a dry needle.

  • Maintain the reaction at –78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 1–2 hours.

    • Causality: Gradual warming allows the kinetically trapped intermediate to fully convert to the thermodynamically stable product complex before aqueous quenching.

Step 4: Quenching and Workup
  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (5 mL).

    • Causality: Quenching at 0 °C rather than –78 °C prevents the aqueous quench from freezing, ensuring rapid and efficient protonation of any residual organolithium species.

  • Extract the aqueous layer with Et₂O (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: BCPs possess a compact, spherical steric bulk which reduces intermolecular van der Waals forces compared to linear alkanes, making them highly volatile. Always use a cold water bath (≤25 °C) and avoid high vacuum during rotary evaporation to prevent product loss.

  • Purify the crude product via flash column chromatography.

Optimization & Trapping Scope

The following table summarizes expected outcomes based on electrophile selection, demonstrating the versatility of the generated intermediate.

ElectrophileTarget DerivativeExpected YieldOptimization Insight
CO₂ (solid/gas) 3-Chloro-BCP-1-carboxylic acid75–85%Inverse addition (cannulating the BCP-Li into excess solid CO₂) minimizes ketone dimerization.
DMF 3-Chloro-BCP-1-carboxaldehyde65–75%Extended stirring (2h) at RT before quench ensures full breakdown of the tetrahedral hemiaminal intermediate.
Weinreb Amide 3-Chloro-BCP-1-yl ketone70–80%Use exactly 1.2 equiv of Weinreb amide; avoid excess to prevent double addition.
B(OMe)₃ 3-Chloro-BCP-1-boronic acid50–60%Quench with 1M HCl instead of NH₄Cl to efficiently hydrolyze the boronate ester into the free boronic acid.

Safety & Handling

  • Pyrophoric Hazard: t-BuLi is extremely pyrophoric and will ignite upon exposure to air or moisture. It must be handled using rigorous Schlenk techniques and transferred via gas-tight syringes or cannula.

  • Cryogenic Hazards: Dry ice/acetone baths (–78 °C) can cause severe frostbite. Use appropriate insulated PPE.

  • Fume Hood Operation: All steps involving organolithium reagents and volatile BCP derivatives must be conducted in a certified chemical fume hood.

References

  • 1-Bromo-3-chlorobicyclo[1.1.
  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.
Method

The Strategic Incorporation of 1-Bromo-3-chlorobicyclo[1.1.1]pentane in Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The pursuit of novel chemical matter with enhanced pharmacological profiles is a central theme in modern drug discovery. The concept of "escaping from flatl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical matter with enhanced pharmacological profiles is a central theme in modern drug discovery. The concept of "escaping from flatland" by incorporating three-dimensional scaffolds has gained significant traction, offering a pathway to improved physicochemical and pharmacokinetic properties.[1][2][3] Among the sp³-rich bioisosteres, bicyclo[1.1.1]pentane (BCP) has emerged as a particularly valuable surrogate for para-substituted arenes, internal alkynes, and tert-butyl groups.[4][5][6][7][8] This guide provides a detailed exploration of 1-bromo-3-chlorobicyclo[1.1.1]pentane, a versatile building block that enables the strategic and selective introduction of the BCP core into drug candidates.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

The BCP core offers a unique combination of rigidity and a three-dimensional exit vector, which can lead to significant improvements in a drug candidate's profile compared to its planar aromatic counterparts.[9][10][11]

Key Advantages of BCP Incorporation:

  • Enhanced Solubility: The non-planar, saturated nature of the BCP scaffold disrupts crystal packing and reduces intermolecular π-π stacking, often leading to a substantial increase in aqueous solubility.[4][12]

  • Improved Metabolic Stability: The sp³-hybridized carbons of the BCP core are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[4][9]

  • Increased Membrane Permeability: The lipophilic yet non-planar character of BCP can enhance passive permeability across cell membranes.[4]

  • Reduced Non-Specific Binding: The replacement of planar aromatic rings with the BCP scaffold has been shown to decrease non-specific binding to off-target proteins.[12]

  • Novel Chemical Space: The introduction of the BCP moiety provides access to novel chemical space, offering new opportunities for intellectual property.[13]

Structural Comparison of BCP with Common Moieties:

MoietyBridgehead Distance (Å)Key Features
para-substituted Phenyl~2.8Planar, aromatic, potential for π-stacking
tert-Butyl-Bulky, lipophilic, metabolically susceptible
Internal Alkyne~2.6Linear, rigid
Bicyclo[1.1.1]pentane ~1.85 Rigid, non-planar, sp³-rich, metabolically robust

1-Bromo-3-chlorobicyclo[1.1.1]pentane: A Gateway to BCP Diversification

1-Bromo-3-chlorobicyclo[1.1.1]pentane is a bifunctional reagent that serves as an excellent starting point for introducing the BCP core with orthogonal handles for further functionalization.[4] The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its utility, allowing for selective chemical transformations. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, enabling selective functionalization at the bromo-substituted bridgehead.[8]

Synthesis of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

The synthesis of 1,3-dihalogenated BCPs typically proceeds through the ring-opening of [1.1.1]propellane. [1.1.1]Propellane is a highly strained molecule that can be generated in situ from commercially available precursors.[9][10] The following protocol is a representative procedure for the synthesis of 1-bromo-3-chlorobicyclo[1.1.1]pentane via the radical addition of bromotrichloromethane to [1.1.1]propellane.

Protocol 1: Synthesis of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (solution in diethyl ether)

  • Bromotrichloromethane (BrCCl₃)

  • Anhydrous diethyl ether

  • Anhydrous pentane

  • Standard Schlenk line and glassware

  • Photoreactor (optional, for initiation)

Procedure:

  • Generation of [1.1.1]Propellane Solution:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methyllithium in diethyl ether dropwise to the cooled solution. The reaction is exothermic and should be controlled carefully.

    • After the addition is complete, allow the reaction mixture to warm slowly to 0 °C and stir for 1 hour. This generates a solution of [1.1.1]propellane.

  • Radical Addition of Bromotrichloromethane:

    • In a separate, flame-dried flask under an inert atmosphere, prepare a solution of bromotrichloromethane in anhydrous pentane.

    • Cool this solution to -78 °C.

    • Slowly transfer the previously prepared [1.1.1]propellane solution via cannula to the cooled bromotrichloromethane solution.

    • The reaction can be initiated either thermally by allowing the mixture to warm slowly to room temperature or photochemically by irradiating with a UV lamp at low temperature.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Causality Behind Experimental Choices:

  • The use of methyllithium is crucial for the efficient generation of the highly strained [1.1.1]propellane from the dihalocyclopropane precursor.

  • Bromotrichloromethane serves as the source for both the bromine and chlorine atoms in a radical chain reaction mechanism.

  • Low temperatures are essential during the generation of propellane to prevent its polymerization and other side reactions.

  • An inert atmosphere is required throughout the procedure to prevent the quenching of the organolithium reagent and the reactive propellane intermediate.

Selective Functionalization Protocols

The differential reactivity of the C-Br and C-Cl bonds in 1-bromo-3-chlorobicyclo[1.1.1]pentane allows for a modular approach to the synthesis of complex BCP-containing molecules. The following protocols detail the selective functionalization of the C-Br bond via common palladium-catalyzed cross-coupling reactions.

Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the bromo-substituted position.

Materials:

  • 1-Bromo-3-chlorobicyclo[1.1.1]pentane

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and water

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-3-chlorobicyclo[1.1.1]pentane (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene and water (typically a 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the cross-coupling of sterically hindered substrates and promotes the oxidative addition to the C-Br bond over the C-Cl bond.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki coupling and is generally well-tolerated by a wide range of functional groups.

  • Solvent System: The use of a toluene/water biphasic system is common for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.

Protocol 3: Selective Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the bromo-substituted position.

Materials:

  • 1-Bromo-3-chlorobicyclo[1.1.1]pentane

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-3-chlorobicyclo[1.1.1]pentane (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is the classic catalyst combination for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a common solvent for Sonogashira reactions as it dissolves both the organic substrates and the catalyst system.

Protocol 4: Selective Buchwald-Hartwig Amination

This protocol describes the selective amination at the bromo-substituted position with a primary or secondary amine.

Materials:

  • 1-Bromo-3-chlorobicyclo[1.1.1]pentane

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by 1-bromo-3-chlorobicyclo[1.1.1]pentane (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly active for the amination of aryl and heteroaryl halides, including sterically demanding substrates. This system favors the oxidative addition to the more reactive C-Br bond.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the palladium-amido complex.

  • Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig amination reactions.

Visualization of Key Concepts

BCP_Synthesis_and_Functionalization cluster_synthesis Synthesis of 1-Bromo-3-chlorobicyclo[1.1.1]pentane cluster_functionalization Selective Functionalization at C-Br propellane [1.1.1]Propellane bcp_br_cl 1-Bromo-3-chlorobicyclo[1.1.1]pentane propellane->bcp_br_cl Radical Addition brccl3 BrCCl₃ brccl3->bcp_br_cl bcp_br_cl_2 1-Bromo-3-chlorobicyclo[1.1.1]pentane suzuki Suzuki Coupling (Ar-B(OH)₂) bcp_br_cl_2->suzuki sonogashira Sonogashira Coupling (R-C≡CH) bcp_br_cl_2->sonogashira buchwald Buchwald-Hartwig (R₂NH) bcp_br_cl_2->buchwald product_suzuki 1-Aryl-3-chloro-BCP suzuki->product_suzuki product_sonogashira 1-Alkynyl-3-chloro-BCP sonogashira->product_sonogashira product_buchwald 1-Amino-3-chloro-BCP buchwald->product_buchwald

Caption: Synthesis of 1-bromo-3-chlorobicyclo[1.1.1]pentane and its selective functionalization.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (BCP-Br) transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation (e.g., Ar-B(OH)₂ + Base) product_complex Product Complex transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-BCP) caption Generalized Catalytic Cycle for Cross-Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

1-Bromo-3-chlorobicyclo[1.1.1]pentane is a powerful and versatile building block for the incorporation of the BCP scaffold into drug candidates. Its differential halide reactivity allows for a predictable and selective functionalization strategy, enabling the rapid generation of diverse BCP-containing molecules. By leveraging the protocols outlined in this guide, researchers can effectively harness the potential of the BCP moiety to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds, ultimately accelerating the drug discovery process.

References

  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved from [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Retrieved from [Link]

  • Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Retrieved from [Link]

  • Novartis. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. ChemMedChem. Retrieved from [Link]

  • Caputo, D. F. J., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Retrieved from [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [1.1.1]PROPELLANE. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega. Retrieved from [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Retrieved from [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Retrieved from [Link]

  • Macmillan Group. (2025). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. (2022). ChemRxiv. Retrieved from [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. (2021). ResearchGate. Retrieved from [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. Retrieved from [Link]

  • Method of preparing substituted bicyclo[1 1 1]pentanes. (2017). Google Patents.
  • Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. (2022). ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

Application

Application Note: Advanced Photoredox Catalysis for the Selective Functionalization of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Strategic Rationale & Thermodynamic Causality In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Strategic Rationale & Thermodynamic Causality

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a privileged, sp³-rich bioisostere for 1,4-disubstituted arenes, tert-butyl groups, and internal alkynes. Incorporation of BCPs routinely improves the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and membrane permeability[1].

Among BCP precursors, 1-bromo-3-chlorobicyclo[1.1.1]pentane (CAS 155635-19-1) is a premium bifunctional building block. The presence of both a bromine and a chlorine atom on the strained bridgehead positions provides two distinct handles for orthogonal functionalization[1]. However, the immense strain energy of the BCP cage (~65–68 kcal/mol) makes traditional organometallic functionalization (e.g., direct lithiation or Grignard formation) highly susceptible to deleterious ring-opening or poor chemoselectivity[2].

The Causality of Catalyst Selection: To achieve absolute chemoselectivity, we must exploit the thermodynamic differentiation between the carbon-halogen bonds. The C–Br bond has a reduction potential of approximately –1.4 V (vs. SCE), whereas the C–Cl bond is significantly stronger, reducing at approximately –2.0 V. By utilizing visible-light photoredox catalysis, we operate under mild, single-electron transfer (SET) conditions[3].

When an oxidizing photocatalyst like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is paired with a silyl radical precursor such as Tris(trimethylsilyl)silane (TTMSS), the system initiates a Halogen-Atom Transfer (XAT). The generated silyl radical selectively abstracts the bromine atom to form a strong Si–Br bond, completely bypassing the C–Cl bond. This precisely generates the 3-chlorobicyclo[1.1.1]pentan-1-yl radical for downstream cross-coupling or cascade additions[4].

Mechanistic Architecture: Metallaphotoredox Cross-Coupling

The following diagram illustrates the intersection of the photoredox XAT cycle and the nickel catalytic cycle, enabling the cross-electrophile coupling of the BCP-bromide with aryl bromides while preserving the BCP-chloride.

XAT_Mechanism cluster_photo Photoredox & XAT Cycle cluster_ni Nickel Catalytic Cycle PC *Ir(III) SilylRad (TMS)3Si• PC->SilylRad HAT from (TMS)3SiH BCP_Rad 3-Chloro-BCP• SilylRad->BCP_Rad XAT from BCP-Br (- (TMS)3SiBr) Ni2 Ni(II)-Ar BCP_Rad->Ni2 Radical Intercept Ni0 Ni(0) Ni0->Ni2 Ar-Br (Ox. Add.) Ni3 Ni(III)-Ar-BCP Ni2->Ni3 + 3-Chloro-BCP• Ni1 Ni(I) Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET Reduction

Fig 1. Silyl-radical mediated halogen-atom transfer (XAT) and Ni-catalyzed cross-coupling mechanism.

Quantitative Reaction Optimization

To validate the thermodynamic causality, various photocatalysts and light sources were screened for the cross-coupling of 1-bromo-3-chlorobicyclo[1.1.1]pentane with 4-bromoanisole.

EntryPhotocatalyst (1 mol%)Terminal Reductant / HATLight SourceYield (%)Selectivity (C–Br : C–Cl Cleavage)
1Ru(bpy)₃(PF₆)₂DIPEA450 nm Blue LED41>99:1
2Ir(ppy)₃DIPEA450 nm Blue LED64>99:1
3 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (TMS)₃SiH / Na₂CO₃ 440 nm Blue LED 89 >99:1
4Eosin YDIPEA530 nm Green LED12>99:1
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆(TMS)₃SiH / Na₂CO₃Dark (No Light)0N/A

Data Interpretation: Entry 3 provides the optimal balance of excited-state oxidation potential to activate the silane, driving the XAT process efficiently without touching the robust C–Cl bond.

Self-Validating Experimental Protocols

Protocol A: Ir/Ni Dual-Catalyzed C(sp³)–C(sp²) Cross-Coupling

This protocol details the selective arylation of the brominated bridgehead, leaving the chlorinated bridgehead intact for late-stage diversification.

Reagents Required:

  • 1-Bromo-3-chlorobicyclo[1.1.1]pentane (1.5 equiv, 0.75 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv, 0.50 mmol)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)

  • Anhydrous Na₂CO₃ (2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME) (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox): In an argon-filled glovebox, charge an oven-dried 8 mL Schlenk tube with NiCl₂·glyme and dtbbpy. Add 1.0 mL of anhydrous DME and stir for 15 minutes until a pale green/blue complex forms. Causality: Pre-complexation ensures the active Ni species is formed before radical generation, preventing catalyst poisoning.

  • Reagent Addition: To the same tube, add the Ir-photocatalyst, Na₂CO₃, aryl bromide, and 1-bromo-3-chlorobicyclo[1.1.1]pentane.

  • HAT Agent Addition: Add TTMSS via a micro-syringe, followed by the remaining DME to reach a 0.1 M concentration. Seal the tube with a Teflon-lined screw cap containing a PTFE septum.

  • Degassing: Remove the tube from the glovebox and subject it to three freeze-pump-thaw cycles on a Schlenk line, backfilling with Argon. Causality: Triplet excited states of Ir-catalysts are rapidly quenched by triplet oxygen. Incomplete degassing will stall the reaction at <10% conversion.

  • Irradiation: Place the tube in a photoreactor equipped with 440 nm blue LEDs. Maintain the ambient temperature at 25 °C using a cooling fan. Irradiate for 16 hours under vigorous stirring (1000 rpm).

  • Self-Validation Checkpoint (In-Process Control): At 16 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure. Dilute in EtOAc and analyze via GC-MS.

    • Success Indicator: A dominant peak showing the cross-coupled product mass with a characteristic 3:1 isotopic pattern (indicating the retention of one Chlorine atom).

    • Failure Indicator: A mass peak corresponding to [M - Br + H]⁺ indicates premature hydrogen atom transfer (reduction) of the BCP radical rather than cross-coupling, suggesting a deactivated Nickel cycle.

  • Workup: Quench the reaction by opening it to air. Dilute with EtOAc (10 mL) and wash with deionized water (3 × 10 mL). Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Visualization

workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Seal in Schlenk tube Irradiate 3. Photoreactor (440 nm LED, 25°C) Degas->Irradiate 3 Cycles, Argon backfill Quench 4. Quench & Extract (EtOAc/H2O) Irradiate->Quench After 16-24h Purify 5. Purification (Flash Silica) Quench->Purify Organic layer

Fig 2. Standardized workflow for photoredox functionalization of BCP halides.

Analytical Validation of the C–Cl Bond Retention

The ultimate proof of chemoselectivity lies in the analytical validation of the isolated product.

  • Mass Spectrometry: The presence of the intact C–Cl bond is easily verified by the isotopic distribution in high-resolution mass spectrometry (HRMS). The natural abundance of ³⁵Cl and ³⁷Cl yields a distinct 3:1 ratio for the molecular ion peak [M]⁺ and[M+2]⁺.

  • NMR Spectroscopy: The bridgehead carbon attached to the chlorine atom typically resonates at ~45–50 ppm in ¹³C NMR. The retention of this signal, coupled with the disappearance of the C–Br bridgehead signal (~30–35 ppm) and the appearance of the new C–Aryl signal, confirms absolute site-selectivity.

References
  • [3] A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis. URL:[Link]

  • [4] A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. URL: [Link]

  • [2] Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in bicyclo[1.1.1]pentane cross-coupling

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) functionalization. As BCPs increasingly replace para-substituted benzenes, tert-butyl groups, and internal alkynes in drug discovery, chemists frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) functionalization. As BCPs increasingly replace para-substituted benzenes, tert-butyl groups, and internal alkynes in drug discovery, chemists frequently encounter unique synthetic bottlenecks. BCPs possess approximately 66.6 kcal/mol of ring strain energy[1], making their radical and organometallic intermediates highly susceptible to side reactions such as strain-release ring opening, reductive homocoupling, and protodeboronation.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you maximize your cross-coupling yields.

Diagnostic Matrix: Identifying and Mitigating Side Reactions

Before diving into specific troubleshooting, use this quantitative and mechanistic summary to diagnose the root cause of your yield losses.

Side ReactionPrimary Kinetic DriverMechanistic RationaleMitigation StrategyExpected Impact
Ring-Opening to Methylenecyclobutane (MCB) Thermal stress (>60°C) & slow transmetalationThe 66.6 kcal/mol strain energy drives the cleavage of the central C–C bond when the BCP-metal intermediate is not rapidly intercepted[1][2].Switch to highly active, bulky ligands (e.g., dtbbpy for Ni) to accelerate reductive elimination; keep T < 40°C.Suppresses MCB formation from >30% to <5%.
Protodeboronation (BCP-H formation) Extended reaction times (>1 h) & protic conditionsBCP-boronic esters (BCP-Bpin) are highly sensitive to base-mediated protodeboronation, especially with electron-deficient aryl halides[3][4].Limit Suzuki coupling time to <30 mins; use anhydrous conditions and mild bases (e.g., K₂HPO₄)[5].Improves cross-coupling yield by 40-60%.
Reductive Homocoupling (BCP-BCP) High radical concentration & sluggish metal trappingThe high s-character of the BCP radical makes it extremely reactive[6]. If the Ni-aryl complex is sparse, BCP radicals dimerize[7].Use slow addition of the BCP radical precursor; increase Ni catalyst loading (up to 10 mol%).Reduces dimer formation to <10%.

Deep-Dive Troubleshooting (FAQs)

Q1: Why am I observing significant ring-opened byproducts (methylenecyclobutanes) during my Suzuki-Miyaura couplings?

The Causality: BCPs are kinetically stable but thermodynamically strained. During a Suzuki-Miyaura coupling, the transmetalation step forms a BCP-Palladium(II)-Aryl intermediate. If the subsequent reductive elimination is too slow—often due to the steric bulk of the BCP's sp³ framework—the intermediate undergoes a strain-release rearrangement. The central C–C bond cleaves, yielding a structurally collapsed methylenecyclobutane (MCB)[2]. The Fix: You must outcompete the ring-opening kinetics. Shift from standard Pd(PPh₃)₄ to bulkier, electron-rich phosphine ligands (like RuPhos or XPhos) that force the Pd center into a geometry that accelerates reductive elimination. Additionally, strictly maintain the reaction temperature below 50°C.

Q2: My photoredox/Ni dual-catalyzed cross-coupling yields mostly BCP-BCP homodimers. How do I favor the cross-coupled product?

The Causality: In metallaphotoredox couplings, BCP radicals are generated via single-electron transfer (SET). Because of the high s-character of the BCP bridgehead carbon, these radicals are exceptionally reactive and short-lived[6]. If the nickel catalytic cycle (oxidative addition of the aryl halide) lags behind the photoredox cycle, BCP radicals accumulate in solution and rapidly dimerize[7]. The Fix: Synchronize the catalytic cycles.

  • Pre-form the Ni-Aryl complex: Allow the Ni catalyst and aryl halide to stir for 10 minutes before turning on the light.

  • Modulate light intensity: Dimming the light source slows the generation of BCP radicals, keeping their steady-state concentration low enough to be efficiently trapped by the Ni species.

Q3: When attempting to couple BCP-boronic esters, I lose my starting material to protodeboronation. How can I suppress this?

The Causality: BCP-Bpin substrates are notoriously prone to protodeboronation. When coupled with electron-withdrawing aryl bromides, the transmetalation step becomes the bottleneck. Extended exposure (e.g., 16 hours) to aqueous bases causes the BCP-boronate to hydrolyze and protonate, yielding the dead-end BCP-H byproduct[3]. The Fix: Time is your enemy. Transition to rapid, anhydrous Suzuki conditions. Use a mild base like K₂HPO₄ or NaHCO₃[5] and strictly limit the reaction time to 30 minutes.

G BCP_Bpin BCP-Bpin Substrate Pd_Cycle Pd Transmetalation (Fast Kinetics: <30 min) BCP_Bpin->Pd_Cycle Anhydrous/Mild Base Protonation Aqueous Base (Extended Time: >1 hr) BCP_Bpin->Protonation Competing Pathway Product Cross-Coupled Product Pd_Cycle->Product Success SideProduct Protodeboronated BCP-H Protonation->SideProduct Yield Loss

Kinetic competition between successful transmetalation and protodeboronation in BCP-Bpin substrates.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflows, the following Standard Operating Procedures (SOPs) include built-in validation checkpoints.

SOP 1: Decarboxylative Ni/Photoredox Cross-Coupling of BCP Redox-Active Esters

This protocol utilizes an Electron Donor-Acceptor (EDA) complex strategy to avoid expensive Ir/Ru photocatalysts while minimizing homocoupling[5].

Reagents: BCP redox-active ester (RAE) (1.5 equiv), Aryl Bromide (1.0 equiv), NiCl₂·glyme (10 mol%), dtbbpy (15 mol%), K₂HPO₄ (2.0 equiv). Solvent: Anhydrous DMA (0.1 M).

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a vial with NiCl₂·glyme and dtbbpy. Add 20% of the total DMA volume. Stir for 15 minutes until a deep green/blue color indicates complexation.

  • Substrate Addition: Add the aryl bromide, BCP RAE, and K₂HPO₄. Add the remaining DMA.

  • Degassing (Critical): Seal the vial with a PTFE septum. Remove from the glovebox and sparge with Argon for 10 minutes. Oxygen rapidly quenches the BCP radical and promotes undesired oxidation.

  • Irradiation & Cooling: Place the vial in a photoreactor (440 nm blue LEDs). Crucial: Use a cooling fan to maintain the vial surface temperature at 25°C.

  • Validation Checkpoint (2 Hours): Pause irradiation. Extract a 10 µL aliquot, dilute in CDCl₃, and run a quick ¹H NMR.

    • Self-Validation: Look for the characteristic BCP bridgehead singlet (~2.5 ppm). If a new multiplet appears around 4.8-5.0 ppm, ring-opening to MCB is occurring. If MCB is detected, increase cooling and verify ligand integrity.

  • Workup: After 12 hours, dilute with EtOAc, wash with 5% LiCl (3x) to remove DMA, dry over Na₂SO₄, and concentrate.

G Step1 BCP RAE + Aryl Bromide + Ni/dtbbpy Step2 Blue LED Irradiation (Strictly 25°C) Step1->Step2 Argon Degassed Step3 Validation Checkpoint (1H NMR at 2h) Step2->Step3 Aliquot Extraction Pass No Alkene Peaks Continue to 12h Step3->Pass Validated Fail Alkene Peaks Detected (Ring Opening) Step3->Fail Side Reaction Fix Increase Cooling & Check Degassing Fail->Fix Corrective Action

Self-validating workflow for Ni/Photoredox BCP cross-coupling.

SOP 2: Rapid Suzuki-Miyaura Coupling of BCP-Boronates

Designed to outpace protodeboronation[3].

Reagents: BCP-Bpin (1.0 equiv), Aryl Halide (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 equiv, finely milled). Solvent: THF/H₂O (10:1, v/v).

Step-by-Step Methodology:

  • Preparation: Combine BCP-Bpin, Aryl Halide, and Pd(dppf)Cl₂ in a vial.

  • Solvent Addition: Add the THF/H₂O mixture. The biphasic nature limits the exposure of the boronate to bulk aqueous base, slowing baseline protodeboronation.

  • Rapid Heating: Plunge the vial into a pre-heated 45°C oil bath. Do not exceed 50°C to prevent thermal ring-opening.

  • Validation Checkpoint (15 Minutes): Spot the reaction on TLC against the BCP-Bpin standard.

    • Self-Validation: If the BCP-Bpin spot is consumed but the product spot is faint, protodeboronation has occurred. For future runs with this specific aryl halide, switch to anhydrous conditions (e.g., Ag₂O in pure THF).

  • Quench: Strictly stop the reaction at 30 minutes by adding saturated NH₄Cl to neutralize the base and halt any remaining protodeboronation pathways.

References

  • 1. JACS Au.[1] 2.5. NSF PAR.[5] 3.7. CCS Chemistry.[7]

  • 2. ResearchGate.[2]

  • 3. ChemRxiv.[3]

  • 6. PMC.[6] 7.4. PMC.[4]

Sources

Optimization

Technical Support Center: 1-Bromo-3-chlorobicyclo[1.1.1]pentane Operations

Welcome to the Advanced Reagents Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific handling, storage, and experimental challenges associated with 1-bromo-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagents Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific handling, storage, and experimental challenges associated with 1-bromo-3-chlorobicyclo[1.1.1]pentane (CAS: 155635-19-1) .

This bifunctional reagent is a critical building block in modern medicinal chemistry. It serves as a highly effective sp³-rich bioisostere for 1,4-disubstituted arenes, tert-butyl groups, and internal alkynes, significantly improving the metabolic stability and solubility of drug candidates[1]. However, the unique geometry and high internal strain of the bicyclo[1.1.1]pentane (BCP) core require precise handling to prevent volatilization, degradation, or unintended ring-opening.

Part 1: Quantitative Data & Physicochemical Parameters

Understanding the physical boundaries of your reagent is the first step in successful experimental design. Below is a summary of the critical parameters governing this BCP derivative.

ParameterValue / GuidelineMechanistic Rationale
CAS Number 155635-19-1Unique identifier for the 1-bromo-3-chloro derivative.
Molecular Weight 181.46 g/mol Essential for precise stoichiometric calculations.
Strain Energy ~65–68 kcal/molHigh internal strain requires strict thermal and atmospheric control to prevent radical-mediated ring-opening [2].
Storage Temperature -20 °CSuppresses thermal homolysis of the C-Br bond and prevents volatilization.
Working Temperature 0 °C to 25 °CSolutions must be kept chilled during transfer to prevent evaporative loss.
Atmosphere Argon (Ar) or Nitrogen ( N2​ )Excludes O2​ (a potent radical initiator) and ambient moisture.
Part 2: Workflow Visualization

The following diagram outlines the standard operating procedure for receiving, storing, and preparing this reagent.

BCP_Handling Receive Receive 1-Bromo-3-chloro-BCP Inspect Inspect Seal & Integrity Receive->Inspect Store Long-Term Storage (-20°C, Argon) Inspect->Store Intact Prep Thaw to RT in Desiccator Store->Prep Prior to use Glovebox Handle in Glovebox/Inert Hood Prep->Glovebox Avoid condensation Solution Prepare Stock Solution (e.g., THF/Ether) Glovebox->Solution Minimize volatility React Selective C-Br Functionalization Solution->React Maintain inert atm

Workflow for handling and preparation of 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Part 3: Self-Validating Experimental Protocol

To minimize handling losses and ensure reproducibility, we strongly recommend converting the neat liquid into a standardized stock solution immediately upon first use. This protocol is designed as a self-validating system —you must confirm the success of each step before proceeding.

Objective: Preparation of a 0.5 M Anhydrous Stock Solution.

  • Step 1: Thermal Equilibration

    • Action: Remove the sealed vial from the -20 °C freezer and place it in an active desiccator for 30–45 minutes until it reaches room temperature.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the reagent. Water will quench highly reactive organometallic intermediates (e.g., Grignard reagents) in downstream cross-coupling steps.

    • Validation Check: The external surface of the vial must be completely dry to the touch. Wiping the glass with a Kimwipe should leave no moisture trace.

  • Step 2: Inert Transfer & Dilution

    • Action: Transfer the equilibrated vial into an argon-filled glovebox. Slowly add anhydrous, inhibitor-free THF or diethyl ether to achieve the desired molarity (e.g., 0.5 M).

    • Causality: Dilution significantly lowers the vapor pressure of the BCP derivative, making it easier to pipette and transfer without evaporative loss. THF is preferred if the subsequent step involves lithium-halogen exchange, as it stabilizes the resulting organolithium species.

    • Validation Check: The resulting solution must be perfectly clear and colorless. A yellow tint indicates the presence of free bromine ( Br2​ ), meaning the reagent has begun to degrade.

  • Step 3: Reaction Setup & Monitoring

    • Action: Extract the required volume of the stock solution using a gas-tight syringe and add it to your reaction flask only after all vacuum/purge cycles are complete.

    • Causality: The BCP core is highly volatile. Applying a vacuum to a flask containing the reagent will pull it into the Schlenk line manifold.

    • Validation Check: Run a baseline GC-MS or LC-MS aliquot at t=0 . The mass spectrum must show the characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in a 3:1 ratio), confirming the C-Cl bond remains intact while the C-Br bond is functionalized.

Part 4: Troubleshooting & FAQs

Q1: I am experiencing zero or very low yields in my cross-coupling reactions. The BCP starting material seems to have "disappeared" before the reaction even starts. What is happening? A: Volatilization is the primary culprit. BCP halides have remarkably high vapor pressures compared to their linear alkane counterparts.

  • Causality: The rigid, spherical nature of the BCP cage minimizes intermolecular van der Waals interactions, drastically lowering the boiling point and increasing volatility. If you apply a high vacuum to your reaction flask after adding the BCP, you are inadvertently evaporating the reagent.

  • Actionable Fix: Add the BCP derivative last, strictly after all vacuum/argon purge cycles are complete. Using the pre-mixed stock solution (as detailed in Part 3) largely mitigates this issue.

Q2: My selective functionalization at the C-Br bond is yielding a mixture of C-Br and C-Cl functionalized products. How do I improve selectivity? A: The bond dissociation energies (BDE) dictate selectivity. While the C-Br bond is weaker and more reactive than the C-Cl bond, the highly strained nature of the cage can lead to over-reaction if kinetic control is lost.

  • Causality: Excessive equivalents of highly reactive organometallics (e.g., t-BuLi or i-PrMgCl) or elevated temperatures provide enough energy to overcome the activation barrier for C-Cl insertion, leading to di-functionalization.

  • Actionable Fix: Strictly control the stoichiometry to 1.00 – 1.05 equivalents of the metalating agent. Maintain the reaction temperature at -78 °C for lithiation or 0 °C for Grignard formation.

Q3: The reagent turned slightly yellow over time in storage. Is it still viable for sensitive catalytic reactions? A: A yellow tint indicates the release of trace free bromine ( Br2​ ) due to photolytic or thermal degradation.

  • Causality: Exposure to ambient light or temperature fluctuations induces homolytic cleavage of the C-Br bond. This generates bromine radicals that can propagate the degradation of the BCP cage.

  • Actionable Fix: For highly sensitive transition-metal catalyzed cross-couplings, this batch should be discarded. If you must salvage it, pass the concentrated stock solution through a short plug of anhydrous basic alumina in a glovebox to quench the free bromine prior to use. Always store future batches in amber vials wrapped in foil at -20 °C.

References
  • Title: Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preserving the Bicyclo[1.1.1]pentane Core Integrity in Synthetic Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. As a rigid, three-dimensional bioisostere for motifs like 1,4-disubstituted phenyl ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. As a rigid, three-dimensional bioisostere for motifs like 1,4-disubstituted phenyl rings, tert-butyl groups, and alkynes, the BCP scaffold is a powerful tool in modern drug discovery.[1][2][3] Its incorporation can significantly improve physicochemical properties such as solubility and metabolic stability.[2][4]

Despite possessing a high degree of ring strain (~66.6 kcal/mol), the BCP framework is remarkably robust and kinetically inert toward degradation.[5][6] However, under specific reaction conditions, undesired ring-opening or fragmentation can occur. This guide provides in-depth answers to common questions and troubleshooting advice to help researchers maintain the structural integrity of the BCP core throughout their synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) - Understanding BCP Stability

This section addresses fundamental concepts regarding the stability and reactivity of the BCP core.

Q1: Why is bicyclo[1.1.1]pentane so stable despite its high strain energy?

Answer: The stability of the BCP core is a classic example of kinetic stability triumphing over thermodynamic instability. While the cage possesses significant strain energy (65-68 kcal/mol), there is no low-energy pathway for this strain to be released.[6][7] The molecule is kinetically trapped. Any potential ring-opening reaction would require passing through a high-energy transition state, making the process highly unfavorable under typical synthetic conditions. For instance, the parent BCP is thermally stable up to approximately 300 °C.[7] This inherent kinetic stability is what makes the BCP a reliable and robust scaffold in multi-step syntheses.[8]

Q2: What is the difference between the ring-opening of [1.1.1]propellane and the ring-opening of bicyclo[1.1.1]pentane?

Answer: This is a critical distinction. The vast majority of synthetic routes to BCPs rely on the desired and productive ring-opening of the central C1-C3 bond of [1.1.1]propellane . This highly strained precursor readily reacts with radicals and anions to form the stable BCP cage.[5][6][9]

  • [1.1.1]Propellane Ring-Opening (Productive): A radical or nucleophile adds to a bridgehead carbon, cleaving the weak central σ-bond and generating a functionalized BCP radical or anion, which can be trapped. This is the foundational strategy for BCP synthesis.

  • Bicyclo[1.1.1]pentane Ring-Opening (Undesired): This refers to the subsequent fragmentation or rearrangement of the newly formed, stable BCP cage itself. This is a rare and generally avoidable side reaction that is the focus of this guide.

The diagram below illustrates this crucial difference.

G propellane [1.1.1]Propellane bcp_radical Bicyclo[1.1.1]pent-1-yl Radical Intermediate propellane->bcp_radical Radical Addition (e.g., R•) bcp_product Desired 1,3-Disubstituted BCP Product bcp_radical->bcp_product Trapping (e.g., with 'Y') bcp_radical_2 Bicyclo[1.1.1]pent-1-yl Radical Intermediate fragmented Ring-Opened/ Fragmented Byproducts bcp_radical_2->fragmented β-Scission (Harsh Conditions)

Fig. 1: Productive propellane opening vs. undesired BCP fragmentation.
Q3: What are the primary reaction conditions that can compromise the BCP cage?

Answer: While generally robust, the BCP core can be compromised under specific, typically harsh, conditions:

  • Extreme Thermal Stress: Although stable to ~300 °C, prolonged heating at very high temperatures, especially in the presence of reactive species, can lead to degradation.[7]

  • Highly Energetic Intermediates: Reactions that generate extremely high-energy diradical intermediates from the BCP core can lead to fragmentation. An example is the photochemical excitation of BCP imines, which can induce a ring expansion to bicyclo[3.1.1]heptanes.[5][6]

  • Radical β-Scission: The BCP bridgehead radical is kinetically stable, but under forcing conditions (e.g., high temperatures combined with certain electron-deficient reagents), it can undergo β-scission, a form of fragmentation.[10] This is the most practically relevant pathway for undesired ring-opening in radical chemistry.

Section 2: Troubleshooting Guide - Preventing Ring Opening by Reaction Type

This section provides practical advice for common synthetic scenarios.

Radical Reactions

Problem: "My radical reaction to synthesize a BCP derivative is giving low yields and a complex mixture of byproducts. Could the BCP ring be opening?"

Analysis & Solution: This is a common concern, but direct fragmentation of the BCP core is less likely than other side reactions. The bicyclo[1.1.1]pent-1-yl radical has a calculated energy barrier to ring-opening of ~26 kcal/mol, making it quite stable.[9] However, β-scission can become competitive if the desired subsequent radical trapping step is slow.

Causality and Prevention Strategy:

  • Cause: The desired radical chain propagation is inefficient, allowing the BCP radical intermediate to reside long enough for a high-energy fragmentation pathway to occur, especially at elevated temperatures.

  • Solution: Employ mild and highly efficient radical initiation and propagation methods that operate at or below room temperature. This ensures that the BCP radical is generated and trapped quickly, outcompeting potential decomposition.

Recommended Methodologies:

MethodInitiator/CatalystTemperatureKey Advantages
Atom Transfer Radical Addition (ATRA) Triethylborane (BEt₃), 10 mol%Room TempExceptionally mild, broad functional group tolerance, rapid reactions.[11]
Photoredox Catalysis Ir or Ru-based photocatalysts, Organic dyes (e.g., 4CzIPN)Room TempUses visible light, avoids harsh reagents, excellent for sp² and sp³ C-X bonds.[5][12]
Photochemical (Catalyst-Free) UV Light (Flow Chemistry)Room TempNo catalyst needed, highly scalable, clean reactions with simple alkyl iodides.[13][14]

Troubleshooting Workflow for Radical Reactions

G start Low Yield or Byproducts in Radical BCP Synthesis check_temp Is reaction temperature > 80°C? start->check_temp check_initiator Using harsh initiator (e.g., AIBN at high temp)? check_temp->check_initiator No high_temp_path High temp may enable β-scission side reaction. check_temp->high_temp_path Yes check_concentration Are reagent concentrations low? check_initiator->check_concentration No harsh_initiator_path Inefficient initiation can slow the desired reaction cycle. check_initiator->harsh_initiator_path Yes low_conc_path Slow intermolecular trapping can allow for unimolecular decomposition. check_concentration->low_conc_path Yes other_issues Issue likely unrelated to BCP ring-opening. Check reagent purity, side reactions of functional groups, or polymerization. check_concentration->other_issues No high_temp_solution Action: Switch to a room-temperature method (Photoredox or BEt3). high_temp_path->high_temp_solution harsh_initiator_solution Action: Use a more efficient, low-temp initiator like BEt3 or a suitable photocatalyst. harsh_initiator_path->harsh_initiator_solution low_conc_solution Action: Increase concentration of propellane and/or radical precursor to favor bimolecular trapping. low_conc_path->low_conc_solution

Fig. 2: Troubleshooting flowchart for radical BCP syntheses.
Protocol Example: Triethylborane-Initiated ATRA Reaction

This protocol describes a general, mild procedure for synthesizing 1-halo-3-substituted BCPs, which are versatile intermediates.[11]

  • Preparation: To a vial under an inert atmosphere (N₂ or Ar), add the alkyl halide (1.0 equiv).

  • Reagent Addition: Add a solution of [1.1.1]propellane in an ethereal solvent (e.g., Et₂O, THF; typically 1.5-2.0 equiv).

  • Initiation: Add triethylborane (BEt₃, 1.0 M in hexanes, 0.1 equiv) dropwise at room temperature. A gentle stream of air or oxygen is sometimes bubbled through the solution for a few seconds to initiate the radical chain, but often residual air is sufficient.

  • Reaction: Stir the reaction at room temperature. Reactions are often complete in 15-60 minutes.

  • Monitoring: Monitor the consumption of the starting halide by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by column chromatography on silica gel.

Anionic and Organometallic Reactions

Problem: "I am observing significant decomposition during the formation of a BCP-Grignard or BCP-lithium reagent from [1.1.1]propellane."

Analysis & Solution: Anionic additions to propellane often require more forcing conditions than radical additions, such as heating with Grignard reagents in a sealed tube.[6] The resulting BCP-metal species are strong bases and nucleophiles. The primary challenge here is not typically ring-opening of the BCP core itself, but rather undesired side reactions due to the high reactivity of the organometallic intermediates, such as reaction with the solvent or other functional groups.

Key Parameters to Control:

  • Temperature: This is the most critical parameter. While some additions require heat (e.g., aryl Grignards), do not overheat. For more reactive organolithiums, reactions should be run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.

  • Solvent: Use a dry, aprotic solvent that is stable to the organometallic reagent (e.g., THF, Et₂O, pentane).

  • Reagent Purity: Ensure the organometallic reagent is of high quality and accurately titrated. Old or partially decomposed reagents can lead to unpredictable results.

  • Quenching: When trapping the BCP-anion with an electrophile, add the electrophile at low temperature and allow the reaction to warm slowly.

Transition Metal-Catalyzed Cross-Coupling

Problem: "Will standard Pd, Ni, or Fe-catalyzed cross-coupling conditions degrade my BCP-halide or BCP-boronic ester substrate?"

Analysis & Solution: The BCP core is highly robust under the vast majority of transition metal-catalyzed cross-coupling conditions. Numerous methods have been developed for Suzuki, Sonogashira, Negishi, and Kumada couplings involving BCP derivatives.[5][15][16][17]

  • General Stability: The C(sp³)-C(sp³) bonds of the cage are not susceptible to oxidative addition by common low-valent metal catalysts (Pd(0), Ni(0)).

  • Compatible Catalysts: Standard catalyst systems are well-tolerated. For example, an iron-catalyzed Kumada coupling of BCP iodides with Grignard reagents proceeds rapidly at room temperature using Fe(acac)₃/TMEDA.[5][15]

  • Potential Pitfall: The primary issue in these reactions is typically not BCP degradation, but rather catalyst deactivation or low reactivity of the C(sp³)-X bond compared to more reactive coupling partners. Optimization of ligands, temperature, and base is key, as with any cross-coupling reaction.

Section 3: Experimental Validation

Q4: How can I analytically confirm that my BCP core is intact and has not rearranged?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure of your BCP product. The high symmetry of the 1,3-disubstituted BCP core gives rise to a very distinct and simple NMR signature.

  • ¹H NMR: Look for two characteristic signals:

    • A signal for the six equivalent bridge protons (CH₂ groups), typically appearing as a sharp singlet around 2.0-2.5 ppm.

    • A signal for the bridgehead proton (the CH attached to the non-functionalized bridgehead), which often appears further downfield.

  • ¹³C NMR: Expect to see three main signals for the BCP core:

    • A signal for the two substituted bridgehead carbons (C1 and C3).

    • A signal for the three equivalent methylene bridge carbons (-CH₂-).

    • A signal for the unsubstituted bridgehead carbon (-CH-).

The absence of complex olefinic signals and the presence of this simple, high-symmetry pattern is strong evidence that the BCP cage is intact. High-resolution mass spectrometry (HRMS) should also be used to confirm the expected molecular formula.

Section 4: References

  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.

  • Michl, J., & Kaszynski, P. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 1-78. [Link]

  • Feng, Z., Chen, C., & Zhang, X. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1023707. [Link]

  • Gao, Y., Zheng, Z., Zhu, Y., Xu, W., Zhou, Y., Yu, C., & Jiang, X. (2023). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry, 25(10), 3909-3915. [Link]

  • Sterling, A. J., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1294-1311. [Link]

  • Sterling, A. J., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Perry, I. B., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 9(10), 9568-9574. [Link]

  • Bar-Ziv, R., et al. (2024). Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. Angewandte Chemie International Edition. [Link]

  • Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(24), 5345-5350. [Link]

  • Welsh, A. J., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. Chemistry – A European Journal, 26(52), 11966-11970. [Link]

  • Anderson, J. M., et al. (2023). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives via Photochemical Minisci Reaction. RSC BMCS. [Link]

  • Feng, Z., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-10. [Link]

  • Davies, H. M. L., & Morton, D. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Sterling, A. J., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Gicquel, M., et al. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. ResearchGate. [Link]

  • Gicquel, M., et al. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 18(15), 2829-2841. [Link]

Sources

Optimization

resolving volatility issues of 1-bromo-3-chlorobicyclo[1.1.1]pentane

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious handling challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious handling challenges of 1-bromo-3-chlorobicyclo[1.1.1]pentane .

As a critical bifunctional precursor, this compound is essential for synthesizing sp³-rich bioisosteres that replace 1,4-disubstituted arenes in modern pharmacophores[1]. However, its physical properties often lead to catastrophic yield losses during routine laboratory manipulations. This guide provides field-proven, self-validating methodologies to secure your synthetic pipeline.

I. Core Troubleshooting & FAQs

Q1: I am losing over 50% of my product during solvent removal after the synthesis of 1-bromo-3-chlorobicyclo[1.1.1]pentane. How can I prevent this?

  • Causality: BCPs possess a rigid, highly symmetrical 3D structure that minimizes surface area contact between molecules, resulting in exceptionally weak intermolecular London dispersion forces[2]. Consequently, 1-bromo-3-chlorobicyclo[1.1.1]pentane has an unusually high vapor pressure. When you apply reduced pressure via rotary evaporation, the BCP halide co-evaporates with low-boiling solvents (like pentane, diethyl ether, or DCM).

  • Solution: Never evaporate to dryness. Abandon the rotary evaporator for this step. Instead, utilize atmospheric fractional distillation with a Vigreux column. The theoretical plates of the column allow the lower-boiling solvent to escape while refluxing the BCP derivative back into the boiling flask. Stop the distillation when 10–15% of the solvent remains, yielding a highly concentrated stock solution rather than a neat oil.

Q2: If I don't isolate the compound neat, how do I determine my exact yield and stoichiometry for the next reaction step?

  • Causality: Downstream cross-coupling or substitution reactions require precise stoichiometric ratios to prevent catalyst poisoning or the formation of inseparable side products.

  • Solution: Employ quantitative NMR (qNMR). By adding a highly pure, non-volatile internal standard (such as 1,3,5-trimethoxybenzene) to a small, known aliquot of your stock solution, you can mathematically validate the exact molarity of your BCP reagent. This creates a self-validating system: the concentration is definitively proven before the next reaction begins, eliminating the guesswork of partial evaporation.

Q3: My downstream functionalization reactions are failing or giving low yields when heated. What is going wrong?

  • Causality: Standard reflux condensers are often insufficient to contain highly volatile BCP halides. As the reaction is heated, the BCP reagent vaporizes and escapes into the headspace or through the condenser before it can react with the catalyst or nucleophile.

  • Solution: Conduct all elevated-temperature reactions in heavily walled, sealed pressure tubes or microwave vials. Fill the vessel to at least 50–60% capacity to minimize the headspace volume. This physical constraint forces the volatile reagent to remain dissolved in the liquid phase, driving the reaction forward.

Q4: Can I purify 1-bromo-3-chlorobicyclo[1.1.1]pentane via standard silica gel column chromatography?

  • Causality: While the compound is chemically stable on silica, the subsequent concentration of the large volumes of chromatographic fractions leads directly to the co-evaporation issue described in Q1.

  • Solution: Avoid chromatography if possible. Modern methodologies favor telescoping the crude mixture directly into the next step or utilizing flow chemistry, where the volatile intermediate is consumed in-situ without ever being exposed to the atmosphere[3]. If chromatography is strictly mandatory, elute with isopentane and concentrate via fractional distillation.

II. Quantitative Data: Solvent Removal Techniques

The following table summarizes the causal relationship between isolation techniques and expected recovery rates.

Table 1: Comparison of Isolation Methods for Volatile BCP Halides

Isolation TechniqueSolvent MatrixVacuum AppliedExpected BCP RecoveryCausality / Result
Rotary Evaporation (Standard) Pentane / Et₂OHigh (< 50 mbar)< 10% Severe co-evaporation due to similar vapor pressures.
Rotary Evaporation (Ice Bath) DCMModerate (~300 mbar)30 - 40% Partial retention, but highly inconsistent batch-to-batch.
Fractional Distillation Pentane / Et₂ONone (Atmospheric)> 90% Theoretical plates separate solvent from BCP; high retention.
Telescoped / Flow Chemistry AnyNone> 95% Reagent is consumed in-situ; zero isolation loss[4].

III. Experimental Protocol: Self-Validating qNMR Quantification

To ensure absolute scientific integrity, use this step-by-step methodology to quantify your BCP stock solution without risking evaporation.

Step 1: Fractional Distillation

  • Equip a round-bottom flask containing your crude reaction mixture with a Vigreux column (minimum 15 cm length) and a short-path distillation head.

  • Heat the oil bath to 15–20°C above the boiling point of your solvent (e.g., ~55°C for pentane). Do not apply vacuum.

  • Distill until the total volume is reduced to approximately 5–10 mL. Allow the system to cool to room temperature.

Step 2: Stock Solution Preparation 4. Transfer the concentrated residue to a 10 mL volumetric flask. 5. Rinse the distillation flask with 1 mL of the reaction solvent and add it to the volumetric flask. Dilute to the mark to create a homogenous stock solution. Store tightly sealed at -20°C.

Step 3: qNMR Validation 6. Accurately weigh ~10.0 mg of 1,3,5-trimethoxybenzene (internal standard) into a 1.5 mL vial. 7. Using a calibrated micropipette, add exactly 100 µL of your BCP stock solution to the vial. 8. Dilute with 0.5 mL of CDCl₃ and transfer to an NMR tube. 9. Acquire a ¹H-NMR spectrum using a relaxation delay (d1) of at least 10 seconds to ensure complete relaxation of all protons. 10. Calculation: Integrate the internal standard peak (e.g., aromatic protons at 6.09 ppm, 3H) against the distinct BCP bridgehead or methylene protons. Use the molar ratio to calculate the exact molarity of the stock solution. This validates your yield and secures accurate stoichiometry for the next step.

IV. Workflow Visualization

BCP_Workflow Start Crude 1-Bromo-3-chloro-BCP in Low-Boiling Solvent Decision Isolation Strategy? Start->Decision Rotovap Rotary Evaporation (High Vacuum) Decision->Rotovap Avoid Distill Fractional Distillation (Vigreux Column) Decision->Distill Best Practice YieldLoss Severe Yield Loss (Co-evaporation) Rotovap->YieldLoss Stock Concentrated Stock Solution (e.g., in Et2O or Pentane) Distill->Stock qNMR qNMR Quantification (Internal Standard) Stock->qNMR Reaction Downstream Functionalization (Sealed Pressure Tube) qNMR->Reaction

Telescoped Synthesis and Handling Pathway for Volatile BCP Halides.

V. References

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes - Chemical Reviews (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOQ6hjR7Krbkhp64xx62-FhFtCcI0DLDnHOGFSqWSzCeLB6JZgUPlcpFezAgZzKPfjdIuRbUYpOqJ-lFinIp0PgpDoPVPrf9xZIj3wDF_Mb77Z8E2ZE-2Ac2EpIGHa-6CH1L3Nww==]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - JACS Au (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnJWR8jxLenUf0fYhKYGyySWOZUqBU8__dVeHa7Kbp7QXk9x5XYVZuNtIRjvdzOYLNcCzczOQJPbb7bz6dDZT6dlEsTM0ZbEkNxmXJq-4AuLr_0HJdfG-xs1KOpfgaqbjplcYuo-3ij5UO]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF77awc5zYBKZsrRq9U1aENCJqmn6lIyU6ofx1f6l1B-v2CX-LmhCNb8cVwZ03KJCTwQVLcWcVbOOQQD8wPL5V2H13kVruHeyyvwkln_956xQCORaV9LRm9QBUdQuX021qflIOW86pfL4dhaqUd]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - Synlett (Thieme Connect).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsod2ge3o4tdseuAH-SrGMfUmwzsdsJFJCbNqoYsTNl4ubipWYDpYlNETOd_Ir5LM51w8kgc6r3fGpIDLmYzAJKhd-22OMTYbDsAoRvEy_AIwg1iczpuKuZHegeAvRaHrc5Y6vMKmNlMiAsL_PoCsEA5chUQYWqzA4c0Yq75w3s9F7l7i2D9UKrw4=]

Sources

Reference Data & Comparative Studies

Validation

1-bromo-3-chlorobicyclo[1.1.1]pentane vs 1,3-dibromobicyclo[1.1.1]pentane

The Bridgehead Dilemma: A Comparative Guide to 1-Bromo-3-chlorobicyclo[1.1.1]pentane vs. 1,3-Dibromobicyclo[1.1.1]pentane in Medicinal Chemistry Introduction The integration of bicyclo[1.1.1]pentane (BCP) motifs into dru...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bridgehead Dilemma: A Comparative Guide to 1-Bromo-3-chlorobicyclo[1.1.1]pentane vs. 1,3-Dibromobicyclo[1.1.1]pentane in Medicinal Chemistry

Introduction

The integration of bicyclo[1.1.1]pentane (BCP) motifs into drug candidates has revolutionized modern medicinal chemistry. Serving as sp3-rich bioisosteres for para-substituted arenes, tert-butyl groups, and internal alkynes, BCPs dramatically improve physicochemical properties such as metabolic stability, aqueous solubility, and membrane permeability[1]. The synthesis of these motifs often relies on the functionalization of highly strained[1.1.1]propellane intermediates[2]. However, the bridgehead desymmetrization of the BCP core remains a critical synthetic bottleneck. This guide provides an in-depth technical comparison between two pivotal building blocks: the symmetric 1,3-dibromobicyclo[1.1.1]pentane (BCP-Br2) and the desymmetrized 1-bromo-3-chlorobicyclo[1.1.1]pentane (BCP-Br,Cl) [1].

Mechanistic Rationale: Symmetry vs. Orthogonality

The fundamental difference between these two reagents lies in their bond dissociation energies (BDEs) and the resulting statistical probabilities during functionalization.

  • 1,3-Dibromobicyclo[1.1.1]pentane (BCP-Br2): This molecule possesses two chemically equivalent C-Br bonds. When subjected to mono-metalation (e.g., lithium-halogen exchange) or radical activation, the initial mono-functionalized product competes with the unreacted starting material for the active reagent. This inherently leads to a statistical mixture of unreacted starting material, the desired mono-functionalized product, and over-reacted di-functionalized byproducts[3].

  • 1-Bromo-3-chlorobicyclo[1.1.1]pentane (BCP-Br,Cl): This reagent features a built-in orthogonal reactivity handle. The C-Br bond is significantly weaker and longer than the C-Cl bond[1]. In transition-metal-catalyzed cross-couplings or photoredox radical generations, the C-Br bond undergoes preferential oxidative addition or homolytic cleavage. This thermodynamic disparity guarantees exclusive functionalization at the C1 position, preserving the C3-Cl bond for subsequent, orthogonal late-stage derivatization[1].

Performance Comparison & Quantitative Data

The following table summarizes the experimental performance of both reagents across standard medicinal chemistry workflows.

Parameter1,3-Dibromobicyclo[1.1.1]pentane1-Bromo-3-chlorobicyclo[1.1.1]pentane
Symmetry Symmetric (C2v)Desymmetrized (C3v)
Primary Challenge Over-reaction / Statistical mixturesSynthesis of the starting material
Mono-Functionalization Yield 40% – 65% (Requires strict stoichiometry)75% – 95% (Highly selective)
Reactivity Handle C-Br (Both positions equivalent)C-Br (Selective over C-Cl)[1]
Orthogonal Functionalization Poor (Requires stepwise protection/deprotection)Excellent (C-Cl remains intact)
Ideal Use Case Symmetric di-functionalization or simple mono-alkylationsComplex, asymmetric bioisostere construction

Visualizing the Synthetic Logic

Reactivity_Comparison cluster_0 Symmetric: BCP-Br2 cluster_1 Desymmetrized: BCP-Br,Cl A 1,3-Dibromo-BCP B Mono-Metalation (Strict Stoichiometry) A->B C Mono-Product (Moderate Yield) B->C Major Pathway D Di-Product (Byproduct) B->D Over-reaction E 1-Bromo-3-chloro-BCP F Selective Activation (Targets C-Br) E->F G 1-Substituted-3-chloro-BCP (High Yield, Single Product) F->G Exclusive Pathway

Fig 1: Reaction pathway comparison between symmetric and desymmetrized BCP reagents.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to prevent common failure modes.

Protocol A: Mono-Lithiation of 1,3-Dibromobicyclo[1.1.1]pentane

Objective: Achieve mono-functionalization while suppressing di-lithiation. Causality: The use of exactly 1.0 equivalent of n-BuLi at cryogenic temperatures kinetically favors the first lithium-halogen exchange. The resulting bridgehead lithium intermediate is highly reactive and prone to Wurtz-type coupling or decomposition; therefore, the electrophile must be introduced immediately[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-dibromobicyclo[1.1.1]pentane (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Allow 15 minutes for thermal equilibration to prevent localized warm spots that cause di-lithiation.

  • Lithiation: Add n-BuLi (1.0 mmol, 2.5 M in hexanes) dropwise over 10 minutes down the side of the flask. Stir for exactly 15 minutes at -78 °C.

  • Electrophilic Trapping: Rapidly inject the desired electrophile (e.g., an aldehyde or ketone, 1.2 mmol) dissolved in 1 mL of THF.

  • Validation: Quench with saturated aqueous NH4Cl. Extract with diethyl ether. Perform crude 1H NMR; the presence of a sharp singlet around ~2.2 ppm indicates the intact BCP methylene protons, confirming the cage structure survived the metalation.

Protocol B: Site-Selective Metallaphotoredox Cross-Coupling of 1-Bromo-3-chlorobicyclo[1.1.1]pentane

Objective: Selectively couple the C-Br bond with an aryl halide while preserving the C-Cl bond for future orthogonal chemistry. Causality: The photocatalyst generates a strongly reducing excited state that selectively reduces the weaker C-Br bond (via single-electron transfer) to a bridgehead radical[4]. The C-Cl bond is thermodynamically inaccessible under these specific SET conditions, ensuring absolute regioselectivity[1].

  • Catalyst Assembly: In a glovebox, combine 1-bromo-3-chlorobicyclo[1.1.1]pentane (1.0 mmol), aryl bromide (1.2 mmol), Ir(ppy)3 (1 mol%), NiCl2·dme (5 mol%), dtbbpy (5 mol%), and anhydrous K2HPO4 (2.0 mmol) in a vial.

  • Solvent Addition: Add anhydrous DMA (10 mL). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Irradiation: Irradiate the vigorously stirring mixture with 440 nm blue LEDs at room temperature for 16 hours. Critical Step: Maintain a fan over the reaction to ensure the temperature does not exceed 30 °C, which could lead to non-selective thermal background reactions.

  • Workup & Validation: Dilute with EtOAc and wash with water (3x) to remove DMA. Isolate the product via flash chromatography. GC-MS validation will show the molecular ion peak retaining the chlorine isotope pattern (approx. 3:1 ratio of M to M+2), proving the C-Cl bond remains intact.

Orthogonal_Workflow Start 1-Bromo-3-chlorobicyclo[1.1.1]pentane Step1 Photoredox Catalysis (Cleaves C-Br via SET) Start->Step1 Highly Selective Intermediate 1-Aryl-3-chlorobicyclo[1.1.1]pentane (Stable Intermediate) Step1->Intermediate High Yield (>85%) Step2 Strong Nucleophilic Substitution (Targets C-Cl bond) Intermediate->Step2 Orthogonal Handle Final 1-Aryl-3-Alkylbicyclo[1.1.1]pentane (Fully Functionalized Bioisostere) Step2->Final Late-Stage Diversification

Fig 2: Orthogonal functionalization workflow enabled by the desymmetrized BCP-Br,Cl reagent.

Conclusion & Strategic Recommendations

While 1,3-dibromobicyclo[1.1.1]pentane remains a readily accessible and cost-effective reagent for symmetric BCP derivatives, its utility in complex drug discovery is hampered by statistical product distributions during mono-functionalization. Conversely, 1-bromo-3-chlorobicyclo[1.1.1]pentane represents a premium, desymmetrized building block[1]. By leveraging the thermodynamic differences between carbon-halogen bonds, researchers can execute highly selective, orthogonal functionalizations. For advanced medicinal chemistry programs targeting complex para-arene bioisosteres, BCP-Br,Cl is the strategically superior choice, minimizing purification bottlenecks and maximizing synthetic modularity.

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Comparative

In Vitro ADME Profiling of 1-Bromo-3-chlorobicyclo[1.1.1]pentane Derivatives: A Comparative Guide

Executive Summary The paradigm of "escaping from flatland" in drug design has elevated 1-bromo-3-chlorobicyclo[1.1.1]pentane from a niche reagent to a cornerstone synthetic building block. Through selective halogen-metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of "escaping from flatland" in drug design has elevated 1-bromo-3-chlorobicyclo[1.1.1]pentane from a niche reagent to a cornerstone synthetic building block. Through selective halogen-metal exchange or radical-mediated pathways, this di-halogenated precursor enables the precise synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs). These BCPs serve as premier sp3-rich bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1].

While the geometric fidelity of the BCP core is well established (a diagonal distance of 1.85 Å compared to 2.79 Å for a p-phenyl ring), its true value lies in its profound ability to rescue failing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1]. This guide provides an objective, data-backed comparison of BCP derivatives against their classical phenyl counterparts, detailing the self-validating in vitro protocols required to accurately profile these complex architectures.

The Mechanistic Rationale: BCP vs. p-Phenyl Rings

As a Senior Application Scientist, it is critical to understand why replacing a flat, sp2-hybridized phenyl ring with a 3D, sp3-hybridized BCP core alters pharmacokinetic behavior. The improvements are not coincidental; they are rooted in fundamental physical chemistry:

  • Thermodynamic Solubility: Planar phenyl rings readily engage in π-π stacking, creating highly stable, tightly packed crystal lattices that resist dissolution. The 3D nature of the BCP core disrupts this planar packing, lowering the crystal lattice energy and significantly enhancing aqueous solubility[2].

  • Passive Permeability: Despite acting as a spatial mimic, the BCP core is approximately 35% smaller in volume than a phenyl ring and possesses fewer carbon atoms (5 vs. 6)[1]. This reduced molecular footprint and lower lipophilicity often enhance passive membrane diffusion without violating Lipinski’s rules.

  • Metabolic Stability (CYP450 Bypass): Phenyl rings are notoriously susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation, leading to rapid clearance via epoxidation or hydroxylation. The BCP core entirely lacks π-electrons, effectively shielding the molecule from these specific oxidative pathways and drastically reducing intrinsic clearance ( )[3].

CYP_Mechanism Phenyl p-Phenyl Motif (pi-electron rich) CYP CYP450 Active Site (Oxidative Metabolism) Phenyl->CYP Susceptible BCP BCP Bioisostere (sp3-rich, rigid) BCP->CYP Shielded Tox Epoxidation / Hydroxylation (High Clearance) CYP->Tox Stable Metabolic Bypass (Low Clearance) CYP->Stable

Mechanistic divergence of CYP450 metabolism between phenyl rings and BCP bioisosteres.

Comparative ADME Performance Data

The following table synthesizes quantitative in vitro and in vivo data comparing generic p-phenyl lead compounds against their optimized BCP analogues synthesized via[1.1.1]propellane or 1-bromo-3-chloro-BCP precursors.

Compound PairTarget / IndicationStructural ModificationPermeability ( )SolubilityClearance / Stability
Darapladib (10) vs. BCP-Analogue (11) LpPLA2 Inhibitorp-Phenyl replaced by BCP203 nm/s → 705 nm/s (AMP)3-fold ↑ (FaSSIF),9-fold ↑ (Kinetic)Maintained efficacy; lower Property Forecast Index[1]
BMS-708,163 (1) vs. Compound 3 γ-Secretase InhibitorFluorophenyl replaced by BCPSignificant improvementSignificant improvement~4-fold ↑ and AUC (Oral absorption)
Compound 1 vs. Compound 2 IDO1 InhibitorPhenyl replaced by BCPClean profile; No P-gp effluxImprovedDrastically improved stability (mitigated amide hydrolysis)[3]
Prototype 43 vs. BCP-Analogue 46 NaV1.7 InhibitorPhenyl replaced by BCPMaintainedMaintainedReduced clearance; Increased inhibitory potency

In Vitro ADME Profiling Protocols

To ensure scientific integrity, the evaluation of 1-bromo-3-chlorobicyclo[1.1.1]pentane derivatives requires rigorous, self-validating assay designs. Below are the definitive protocols for profiling these compounds.

Protocol A: Bi-directional Caco-2 Permeability Assay

Because BCPs alter the hydrogen-bond network and lipophilicity of a scaffold, we must measure both absorptive (A→B) and secretory (B→A) permeability to calculate the Efflux Ratio (ER) and rule out P-glycoprotein (P-gp) liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days.

    • Causality: A strict 21-day culture is mandatory to ensure full differentiation into enterocyte-like cells expressing relevant tight junctions and efflux transporters.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Self-Validation: Only use wells with TEER > 250 Ω·cm². A post-assay TEER drop >15% invalidates the well, indicating the BCP derivative caused monolayer toxicity rather than true permeation.

  • Dosing: Dose the BCP compound at 10 µM in HBSS buffer (pH 7.4) in both A→B and B→A directions.

  • Reference Standards: Include Atenolol (low permeability) and Propranolol (high permeability) as controls.

    • Self-Validation: If the Propranolol is < 20 × cm/s, the assay is invalid due to poor membrane fluidity.

  • Analysis: Calculate the Efflux Ratio ( ). An ER > 2 suggests the BCP compound is a substrate for active efflux.

Protocol B: Microsomal Stability (HLM/MLM) and Intrinsic Clearance

To prove the BCP core successfully resists CYP oxidation compared to its phenyl predecessor, we measure NADPH-dependent depletion in human and mouse liver microsomes.

  • Preparation: Prepare 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM .

    • Causality: is a critical cofactor for CYP450 enzymatic activity; omitting it leads to artificially high stability readouts.

  • Equilibration: Pre-incubate the BCP derivative (1 µM) with the microsome mixture for 5 minutes at 37°C.

    • Causality: Pre-incubation ensures thermal equilibrium before initiating the reaction, preventing artificial lag phases in the depletion kinetics.

  • Initiation & Control: Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation: Run a parallel "Minus-NADPH" control. If the BCP compound depletes in the absence of NADPH, it indicates chemical instability (e.g., spontaneous hydrolysis), not oxidative metabolism.

  • Quenching: Quench at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard, followed by LC-MS/MS analysis.

  • System Validation: Include Verapamil as a high-clearance positive control. If Verapamil is not rapidly depleted ( < 15 min), the microsome batch has lost enzymatic viability.

Protocol C: Thermodynamic Solubility in FaSSIF

BCPs improve solubility by disrupting crystal packing. Measuring thermodynamic solubility in physiological media provides a highly predictive value for oral bioavailability.

  • Media Preparation: Add excess solid BCP compound to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

    • Causality: FaSSIF contains taurocholate and lecithin, forming mixed micelles that accurately mimic the human gut environment, providing a more biorelevant solubility value than plain PBS.

  • Incubation: Shake at 37°C for 24 hours.

    • Causality: 24 hours is required to reach true thermodynamic equilibrium; shorter times only capture transient kinetic solubility.

  • Phase Separation: Centrifuge at 10,000 x g to separate undissolved solid, then filter the supernatant.

    • Self-Validation: Analyze the remaining solid pellet by X-ray Powder Diffraction (XRPD) to ensure the compound did not undergo a polymorphic shift or form a hydrate during the assay, which would fundamentally alter the intrinsic solubility readout.

ADME Profiling Workflow Visualization

ADME_Workflow Synth Synthesis via 1-bromo-3-chloro-BCP Sol Thermodynamic Solubility (FaSSIF Media) Synth->Sol Perm Caco-2 Permeability (Bi-directional A->B & B->A) Sol->Perm Metab Microsomal Stability (HLM/MLM Clearance) Perm->Metab CYP CYP450 Isoform Profiling (Inhibition Assays) Metab->CYP Lead Lead Optimization & Selection CYP->Lead

Sequential in vitro ADME profiling workflow for BCP derivatives.

References

  • National Institutes of Health (PMC). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. URL: [Link]

  • National Institutes of Health (PMC). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. URL:[Link]

  • ResearchGate. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. URL:[Link]

Sources

Validation

Crystallographic Validation of 1-Bromo-3-chlorobicyclo[1.1.1]pentane: A Comparative Guide to Structural Elucidation Workflows

As a Senior Application Scientist in structural chemistry, I frequently encounter the bottleneck of validating small, highly symmetrical, and volatile molecular scaffolds. Bicyclo[1.1.1]pentanes (BCPs) have revolutionize...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the bottleneck of validating small, highly symmetrical, and volatile molecular scaffolds. Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as premier three-dimensional bioisosteres for para-substituted benzenes, internal alkynes, and tert-butyl groups[1]. Among these, 1-bromo-3-chlorobicyclo[1.1.1]pentane serves as a critical bifunctional building block for drug discovery[2].

However, obtaining high-fidelity Single-Crystal X-Ray Diffraction (SC-XRD) data for 1-bromo-3-chlorobicyclo[1.1.1]pentane is notoriously difficult. Its low molecular weight and lack of strong intermolecular hydrogen-bonding motifs render it a volatile liquid or low-melting solid at room temperature. Furthermore, its pseudo-cylindrical symmetry leads to severe rotational disorder in the solid state; the molecule easily flips 180° within the crystal lattice, causing the 35-electron bromine and 17-electron chlorine atoms to scramble their crystallographic occupancies.

This guide objectively compares the traditional crystallographic alternatives against the state-of-the-art Crystalline Sponge (CS) Method , providing researchers with self-validating protocols and quantitative data to ensure absolute structural confidence.

Mechanistic Causality: Evaluating the Workflows

To overcome the volatility and disorder of 1-bromo-3-chlorobicyclo[1.1.1]pentane, structural chemists typically employ one of three strategies. Understanding the physical causality behind each method is essential for selecting the right approach.

Alternative 1: Chemical Derivatization

This classical approach involves covalently attaching the BCP core to a bulky, highly crystalline group (e.g., a heavy-atom aryl moiety).

  • The Causality: The massive aromatic system dominates the crystal packing forces (via π−π stacking), forcing the attached BCP into a rigid crystalline lattice.

  • The Flaw: Covalent modification alters the native electronic properties and conformation of the BCP. It also requires extensive synthetic effort, purification, and assumes the derivatization reaction did not alter the target's stereochemistry.

Alternative 2: Halogen-Bonded Co-Crystallization

This method utilizes di-topic nitrogenous bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to form non-covalent halogen bonds with the BCP[3].

  • The Causality: The lone pairs on the nitrogen atoms act as halogen bond acceptors, interacting with the σ -holes of the Br and Cl atoms. This pins the molecule in place, preventing rotational scrambling.

  • The Flaw: While iodine forms strong halogen bonds, bromine and chlorine are significantly weaker donors. Co-crystals of 1-bromo-3-chlorobicyclo[1.1.1]pentane often suffer from low thermal stability and poor diffraction resolution.

The Product: The Crystalline Sponge (CS) Method

The Crystalline Sponge method is the superior alternative for volatile BCPs[4]. It involves soaking a pre-synthesized, porous Metal-Organic Framework (MOF) in the liquid analyte.

  • The Causality: The MOF provides an asymmetric, confined pore environment. When the BCP diffuses into the pore, it is locked into a single orientation via strong, localized van der Waals interactions with the MOF walls. This confinement breaks the rotational symmetry of the BCP, completely suppressing occupancy scrambling without requiring covalent modification.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each structural elucidation workflow when applied to 1-bromo-3-chlorobicyclo[1.1.1]pentane.

Performance MetricStandard SC-XRD (Cryo)Chemical DerivatizationCo-CrystallizationCrystalline Sponge (MOF)
Native State Preservation YesNo (Covalent alteration)YesYes
Sample Requirement >50 mg>100 mg>20 mg<5 µg
Risk of Rotational Disorder Very HighLowModerateLow (Pore confinement)
Time-to-Structure Days (if crystallizable)Weeks (Synthesis + XRD)Days2-3 Days
Typical Resolution Limit Poor (>1.2 Å)Good (<0.8 Å)Moderate (~1.0 Å)Excellent (<0.8 Å)

Workflow Visualization

G cluster_0 Alternative Approaches cluster_1 Advanced Product Approach Target 1-bromo-3-chloro-BCP (Volatile/Disordered) Deriv Chemical Derivatization (Covalent Modification) Target->Deriv CoCryst Co-Crystallization (Halogen Bonding) Target->CoCryst Sponge Crystalline Sponge Method (MOF Encapsulation) Target->Sponge XRD1 Altered Native Structure Deriv->XRD1 XRD2 Weak Br/Cl Interactions CoCryst->XRD2 XRD3 High-Fidelity Native SC-XRD Sponge->XRD3

Figure 1: Comparison of crystallographic workflows for structural validation of volatile BCPs.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal controls that validate the resulting data. Below are the methodologies for the two non-covalent approaches.

Protocol A: The Crystalline Sponge Method (Recommended)

1. MOF Preparation & Solvent Exchange:

  • Synthesize the robust [(ZnCl2)3(tpt)2] MOF (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine).

  • Exchange the mother liquor with a non-competing, highly volatile solvent (e.g., cyclohexane) over 3 days, replacing the solvent daily to clear the pores.

2. Self-Validating Control (The "Blank"):

  • Causality & Validation: Before introducing the BCP, select one MOF crystal from the batch and subject it to SC-XRD. This establishes the baseline electron density of the host framework and residual cyclohexane. During final refinement, subtracting this baseline ensures that any residual electron density peaks (Q-peaks) are exclusively derived from the BCP guest, eliminating false positives.

3. Guest Encapsulation:

  • Submerge a high-quality MOF crystal in 10 µL of neat 1-bromo-3-chlorobicyclo[1.1.1]pentane inside a micro-vial.

  • Incubate at 50°C for 48 hours. Causality: Mild heating increases the kinetic energy of the guest, overcoming the activation barrier for pore diffusion, while the massive concentration gradient drives total encapsulation.

4. Data Collection & Refinement:

  • Mount the crystal on a diffractometer equipped with a cryostream set to 100 K. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), sharpening the electron density peaks. This allows the crystallographer to easily distinguish the heavier Br atom (35 e− ) from the lighter Cl atom (17 e− ) based on peak height, confirming the exact geometry of the BCP.

Protocol B: Halogen-Bonded Co-Crystallization (Alternative)

1. Co-dissolution:

  • Dissolve equimolar amounts (0.1 mmol) of 1-bromo-3-chlorobicyclo[1.1.1]pentane and DABCO in 1.0 mL of cold hexane.

2. Self-Validating Control (Stoichiometric Verification):

  • Validation: Prior to crystallization, evaporate a 50 µL aliquot and analyze via 1 H-NMR. Confirm that the 1:1 stoichiometric ratio is maintained in solution. If the volatile BCP has evaporated disproportionately, the co-crystal will fail to nucleate.

3. Controlled Nucleation:

  • Puncture the vial cap with a single needle and place it in a 4°C refrigerator for slow evaporation. Causality: The low temperature drastically reduces the vapor pressure of the BCP, preventing it from escaping the solution before the DABCO-BCP co-crystal can nucleate.

Conclusion

For the crystallographic validation of highly symmetrical, volatile molecules like 1-bromo-3-chlorobicyclo[1.1.1]pentane, traditional SC-XRD and co-crystallization often yield ambiguous, disordered data. The Crystalline Sponge Method objectively outperforms these alternatives by utilizing the rigid, asymmetric pores of a MOF to lock the native molecule in place. This eliminates rotational scrambling and provides unambiguous C-Br and C-Cl bond lengths, ensuring absolute confidence for downstream drug development applications.

References

  • 3 - ResearchGate

  • 1 - ACS Publications

  • 2 - Benchchem

  • 4 - PMC - NIH

Sources

Comparative

Escaping Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane and Para-Substituted Benzene Bioisosteres

Introduction: The Rationale for Moving Beyond the Benzene Ring In the landscape of medicinal chemistry, the phenyl ring is undeniably ubiquitous, appearing in approximately 45% of all marketed small-molecule drugs.[1][]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Moving Beyond the Benzene Ring

In the landscape of medicinal chemistry, the phenyl ring is undeniably ubiquitous, appearing in approximately 45% of all marketed small-molecule drugs.[1][] Its rigid structure provides an excellent scaffold for orienting functional groups toward biological targets. However, this "flatland" of aromatic systems often comes with significant liabilities, including poor aqueous solubility, high metabolic turnover due to oxidative processes mediated by cytochrome P450 enzymes, and potential for off-target toxicity.[3][4]

To overcome these challenges, medicinal chemists employ the strategy of bioisosteric replacement, where a problematic moiety is swapped with a structurally distinct group that retains or improves biological activity while enhancing physicochemical and pharmacokinetic properties.[1][5] One of the most successful tactics in recent years has been the replacement of para-substituted phenyl rings with saturated, three-dimensional scaffolds.[5][6] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere.[7][8]

This guide provides an in-depth, data-supported comparison between the traditional para-substituted benzene motif and the 1,3-disubstituted BCP core, with a special focus on the synthetic utility of building blocks like 1-bromo-3-chlorobicyclo[1.1.1]pentane for accessing these valuable structures.

cluster_0 The Challenge: 'Flatland' Molecules cluster_1 The Solution: Bioisosteric Replacement Phenyl_Drug Drug Candidate (with p-Phenyl Ring) Liabilities ADME Liabilities: - Poor Solubility - Metabolic Instability - High Lipophilicity Phenyl_Drug->Liabilities Often leads to BCP_Drug Improved Drug Candidate (with BCP Core) Phenyl_Drug->BCP_Drug 'Escape from Flatland' Bioisosteric Swap Benefits Improved Properties: - Increased Solubility - Enhanced Metabolic Stability - Lower Lipophilicity BCP_Drug->Benefits Results in

Figure 1: The "Escape from Flatland" strategy in drug design.

The Contenders: A Tale of Two Scaffolds

The Para-Substituted Benzene Ring: This aromatic six-membered ring offers a geometrically defined and rigid linker, with substituents positioned 180° apart. Its electronic nature can be readily tuned through substitution, influencing interactions with biological targets. However, the electron-rich π-system is a prime target for oxidative metabolism, and the planar, hydrophobic surface often contributes to poor solubility and non-specific binding.[4][9]

The 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) Core: BCP is a highly strained, cage-like hydrocarbon that acts as a non-classical, saturated bioisostere of the para-substituted phenyl ring.[3][10] It positions substituents with the same linear trajectory but with a shorter separation distance (approx. 1.85 Å vs. 2.79 Å for a phenyl ring).[11] Its key advantage lies in its sp³-rich, three-dimensional character, which profoundly alters its physicochemical properties compared to its aromatic counterpart.[8][12]

Head-to-Head Comparison: Physicochemical & Pharmacokinetic Properties

The decision to replace a phenyl ring with a BCP core is driven by the pursuit of a superior drug-like profile. The data below, synthesized from numerous studies, illustrates the typical improvements observed.

PropertyPara-Substituted Benzene1,3-Disubstituted BCPAdvantage
Geometry Planar, aromatic3D, saturated, sp³-richBCP
Substituent Distance ~2.8 Å (C1-C4)~1.85 Å (bridgehead-bridgehead)[11]Context-dependent
Aqueous Solubility Often low due to hydrophobicitySignificantly increased (e.g., 15x to 50x)[1][13]BCP
Lipophilicity (LogP/LogD) HigherMarkedly lower[14][15]BCP
Metabolic Stability Prone to CYP450-mediated oxidationHighly resistant to oxidation[4][6][8]BCP
Non-Specific Binding (NSB) Higher tendencySignificantly reduced[3][13][16]BCP

Case Study: The Landmark γ-Secretase Inhibitor

Perhaps the most cited example validating the BCP-for-phenyl swap comes from a 2012 study by Pfizer.[17] Researchers replaced a para-substituted fluorophenyl ring in a γ-secretase inhibitor, a potential therapeutic for Alzheimer's disease, with a BCP core.

Table 1: Comparative Data for γ-Secretase Inhibitors [1][17]

CompoundStructureAβ42 IC50 (nM)Aqueous Solubility (μg/mL)Passive Permeability (Papp, 10⁻⁶ cm/s)
Parent (1) (Structure with p-F-Phenyl)0.3< 10.8
BCP Analogue (3) (Structure with BCP core)0.3154.7

The results were striking: the BCP analogue retained the subnanomolar potency of the parent compound while dramatically improving aqueous solubility (>15-fold) and passive membrane permeability (~6-fold) .[1][17] This work provided a compelling case for the broad application of BCPs in drug discovery to enhance drug-like properties without sacrificing biological activity.[17]

Synthetic Strategy: The Role of 1-Bromo-3-Chlorobicyclo[1.1.1]pentane

The early adoption of BCPs was hampered by synthetic accessibility. However, modern synthetic methods have made a wide array of BCP building blocks readily available. Among the most versatile is 1-bromo-3-chlorobicyclo[1.1.1]pentane .[18] This bifunctional reagent is a powerful tool because the different reactivities of the C-Br and C-Cl bonds allow for selective, sequential functionalization.

This orthogonality is critical for efficiently building molecular complexity. For instance, the more reactive C-Br bond can be selectively functionalized using a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), leaving the C-Cl bond intact for a subsequent, different coupling reaction.[19]

cluster_0 Step 1: Selective Coupling at C-Br cluster_1 Step 2: Coupling at C-Cl start 1-bromo-3-chlorobicyclo[1.1.1]pentane node1 Suzuki Coupling (R1-B(OH)2, Pd catalyst) start->node1 More reactive C-Br bond intermediate1 1-R1-3-chlorobicyclo[1.1.1]pentane node1->intermediate1 node2 Sonogashira Coupling (R2-acetylene, Pd/Cu catalyst) intermediate1->node2 Less reactive C-Cl bond final_product 1-R1-3-R2-bicyclo[1.1.1]pentane (Unsymmetrical BCP) node2->final_product

Figure 2: Synthetic workflow for unsymmetrical BCPs using a bifunctional precursor.

Key Experimental Protocols

To empower researchers to conduct their own comparative analyses, we provide standardized, step-by-step protocols for key assays.

Protocol 1: Kinetic Aqueous Solubility Assay

This assay provides a high-throughput assessment of a compound's solubility, a critical parameter for oral absorption.

Causality: The protocol uses a DMSO stock solution which is then diluted into an aqueous buffer. Precipitation is monitored over time. This mimics the situation where a drug, often formulated in a non-aqueous vehicle, enters the aqueous environment of the gastrointestinal tract.

  • Preparation: Prepare a 10 mM stock solution of the test compound (both the phenyl and BCP analogue) in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Dilution: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Initiation: Add 2 µL of the 10 mM DMSO stock solution to the PBS, achieving a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.

  • Incubation: Seal the plate and incubate at room temperature for 24 hours with gentle shaking to allow for equilibration.

  • Analysis: After incubation, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in 1% DMSO/PBS.

  • Reporting: The final measured concentration is reported as the kinetic solubility.

Protocol 2: Lipophilicity Determination (Chromatographic Hydrophobicity Index - CHI)

This HPLC-based method provides a standardized measure of lipophilicity that correlates well with non-specific binding.[9][13]

Causality: This method measures the retention time of a compound on an immobilized artificial membrane (IAM) column, which mimics the lipid environment of a cell membrane. More lipophilic compounds interact more strongly and have longer retention times.

  • System Setup: Use an HPLC system equipped with an IAM.PC.DD2 column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and aqueous ammonium acetate buffer (pH 7.4).

  • Gradient Elution: Run a fast gradient of increasing acetonitrile concentration (e.g., 0% to 100% over 5 minutes).

  • Injection: Inject a small volume (e.g., 5 µL) of a 1 mM solution of the test compound in DMSO.

  • Data Acquisition: Record the retention time (t_R) for each compound.

  • Calculation: The CHI value is calculated as the percentage of acetonitrile at which the compound elutes. This is often determined by calibrating the system with a set of standards with known CHI values. A lower CHI value indicates lower lipophilicity and reduced non-specific binding.[9]

Protocol 3: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLM) to predict how quickly a compound will be metabolized in the body.

Causality: HLMs contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. By incubating the compound with HLMs and an essential cofactor (NADPH), we can measure the rate of its disappearance over time.

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH stock solution in the same buffer.

    • Prepare a 1 µM solution of the test compound in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution. The final reaction volume should contain 0.5 mg/mL HLM, 1 µM test compound, and 1 mM NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[15] A longer half-life indicates greater metabolic stability.

cluster_assays Parallel ADME Profiling cluster_data Comparative Data Output Compound_A Parent Phenyl Compound Solubility Kinetic Solubility Assay Compound_A->Solubility LogD CHI (IAM) Lipophilicity Assay Compound_A->LogD Metabolism HLM Metabolic Stability Assay Compound_A->Metabolism Compound_B BCP Analogue Compound_B->Solubility Compound_B->LogD Compound_B->Metabolism Data_A Solubility (μM) CHI Value t½ (min) Solubility->Data_A Data_B Solubility (μM) CHI Value t½ (min) Solubility->Data_B LogD->Data_A LogD->Data_B Metabolism->Data_A Metabolism->Data_B Decision Select Candidate with Superior Drug-like Profile Data_A->Decision Data_B->Decision

Figure 3: Experimental workflow for comparing bioisosteres.

Conclusion and Future Perspective

The replacement of a para-substituted benzene ring with a bicyclo[1.1.1]pentane core is a powerful and validated strategy in modern drug discovery for improving the ADME properties of lead compounds.[1][8] The sp³-rich, three-dimensional nature of the BCP scaffold consistently leads to enhanced aqueous solubility, greater metabolic stability, and lower lipophilicity, often while maintaining or even improving biological potency.[11][12]

The increasing commercial availability of versatile building blocks like 1-bromo-3-chlorobicyclo[1.1.1]pentane has significantly streamlined the synthesis of diverse BCP analogues, allowing for their seamless integration into drug discovery programs.[18] As the synthetic toolkit continues to expand, we anticipate even wider adoption of this motif, along with the exploration of BCPs as bioisosteres for ortho- and meta-substituted benzenes, further enabling chemists to successfully navigate the challenges of drug development.[7][20]

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wagman, A. S., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2018). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Karagyozov, S. D., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Chemspace. (2023). Bioisosteres of a para-Substituted Benzene. Chemspace. [Link]

  • Briard, E., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. Chemistry – A European Journal. [Link]

  • ACS Publications. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • Collins, M. R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • ResearchGate. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]

  • ResearchGate. (2024). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • West, A., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Ghorai, P., et al. (2022). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Liu, C., et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications. [Link]

  • Denmark Group. (2025). Bioisosteres for Benzene. University of Illinois Urbana-Champaign. [Link]

  • van Veen, B., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. ResearchGate. [Link]

  • O'Hara, F., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. Molecules. [Link]

  • The Organic Chemistry Tutor. (2021). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. YouTube. [Link]

  • Wang, X., et al. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. [Link]

  • ResearchGate. (2026). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Hirst, D. J., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Bull, J. A., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-3-chlorobicyclo[1.1.1]pentane

As a Senior Application Scientist, I approach the handling of 1-Bromo-3-chlorobicyclo[1.1.1]pentane (CAS: 155635-19-1) not merely as a routine laboratory task, but as an exercise in precise risk mitigation. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 1-Bromo-3-chlorobicyclo[1.1.1]pentane (CAS: 155635-19-1) not merely as a routine laboratory task, but as an exercise in precise risk mitigation. This compound is a premier, high-value bifunctional building block used extensively in modern medicinal chemistry. It serves as a critical precursor for synthesizing bicyclo[1.1.1]pentane (BCP) derivatives, which are highly sought-after bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes .

While the BCP core improves the metabolic stability and solubility of drug candidates , the presence of orthogonal bromo and chloro handles on a highly strained ring system necessitates rigorous, causally-driven safety protocols. Below is the comprehensive operational and safety guide for handling this reagent.

Physicochemical Hazard Profile & Causality

To design an effective defense (PPE), we must first understand the molecular behavior of the threat. The bicyclo[1.1.1]pentane cage is highly strained, yet remarkably stable at room temperature because breaking a single peripheral C–C bond is symmetry-forbidden and does not easily release the accumulated strain . However, its halogenated nature introduces specific toxicological and reactivity hazards.

Table 1: Physicochemical Data & Hazard Causality

Property / FeatureQuantitative Data / StatusOperational Causality (Why it matters)
Ring Strain Energy ~65–68 kcal/molWhile thermally stable up to high temperatures, the inherent strain makes the molecule highly reactive under radical or cross-coupling conditions . Exotherms must be strictly controlled.
Halogenation Bifunctional (Br, Cl)Halogenated organics are notorious for rapid dermal permeation and act as severe eye/respiratory irritants. They require specific non-permeable glove materials.
Volatility ModerateLow-molecular-weight BCPs can volatilize at ambient temperatures. Inhalation is a primary exposure route, mandating strict engineering controls (fume hoods).
Waste Classification Halogenated OrganicCannot be mixed with standard organic waste. Mixing with incompatible solvents (e.g., strong bases or oxidizers) can trigger exothermic degradation.

The Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire when handling concentrated halogenated bicyclics. Every piece of PPE must be selected based on the specific permeation and reactivity profile of 1-Bromo-3-chlorobicyclo[1.1.1]pentane.

Table 2: Core PPE Requirements

Protection ZoneRequired EquipmentCausality & Material Selection
Ocular / Face Chemical splash goggles (ANSI Z87.1) + Face shield (if scaling >5g).Causality: Halogenated hydrocarbons cause severe, sometimes irreversible, corneal damage upon contact. Safety glasses lack the necessary orbital seal to prevent vapor ingress.
Dermal (Hands) Double-gloved: Inner Nitrile (4 mil) + Outer Butyl Rubber or Viton (8+ mil).Causality: Standard latex or thin nitrile offers almost zero breakthrough resistance to halogenated organics. Butyl rubber provides the necessary chemical barrier, while the inner nitrile acts as a clean layer for doffing.
Body Flame-Resistant (FR) Lab Coat (Nomex) + fully covering non-synthetic clothing.Causality: Cross-coupling reactions utilizing this reagent often involve highly flammable solvents (e.g., THF, Ether). FR coats mitigate secondary fire risks.
Respiratory Handled exclusively in a certified chemical fume hood.Causality: Prevents inhalation of toxic halogenated vapors. If hood ventilation fails, a half-face respirator with Organic Vapor (OV) cartridges is the emergency backup.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase contains a verification step to ensure the environment and equipment are secure before proceeding.

Phase 1: Environmental Setup & Verification
  • Validate Engineering Controls: Before opening the reagent, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Purge the Atmosphere: Set up a Schlenk line or inert gas manifold. Purge your reaction vessel with Argon or Nitrogen. Causality: Moisture or oxygen can interfere with the sensitive radical or organometallic cross-coupling reactions required to functionalize the BCP core.

Phase 2: Reagent Handling & Transfer
  • Don PPE: Equip the PPE matrix outlined in Table 2.

  • Equilibrate: If stored at 2–8°C, allow the sealed vial of 1-Bromo-3-chlorobicyclo[1.1.1]pentane to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes ambient moisture to condense inside, instantly degrading the reagent and potentially generating hydrohalic acid vapors.

  • Transfer: Use a gas-tight glass syringe with a stainless-steel needle for liquid transfers, or an anti-static PTFE spatula if handling a semi-solid batch. Self-Validation: Check the syringe plunger for smooth movement prior to drawing the reagent to prevent sudden pressure releases.

Phase 3: Reaction Execution & Quenching
  • Monitor the Exotherm: When adding the reagent to a catalytic mixture (e.g., photoredox or Grignard conditions), use an external cooling bath (ice/water or dry ice/acetone). Causality: The release of ring strain during side-reactions, combined with halogen displacement, can be highly exothermic.

  • Quench Protocol: Post-reaction, quench any unreacted active species slowly using a saturated ammonium chloride (NH₄Cl) solution at 0°C. Dropwise addition prevents thermal runaway.

Waste Disposal & Spill Management

Because 1-Bromo-3-chlorobicyclo[1.1.1]pentane contains both bromine and chlorine, its end-of-life management is strictly regulated.

  • Waste Stream Routing: All reaction mixtures, contaminated solvents, and first-rinse glassware washings must be deposited into a red-tagged "Halogenated Organic Waste" carboy.

  • Spill Protocol:

    • Isolate: Immediately drop the fume hood sash and alert nearby personnel.

    • Absorb: Use an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand. Never use sawdust or paper towels. Causality: Combustible organics can react exothermically with halogenated compounds under certain conditions.

    • Neutralize & Seal: Sweep the absorbed mass using a non-sparking brush into a heavy-duty hazardous waste bag or bucket. Seal tightly and label as "Spill Debris: Halogenated BCP."

    • Decontaminate: Wash the spill surface with a mild detergent and water, followed by an acetone wipe-down (disposing of the wipes in solid hazardous waste).

Operational Flowchart

Below is the logical workflow for handling and emergency spill response.

Workflow N1 Pre-Operational Setup Verify Fume Hood & Inert Gas N2 Don PPE Matrix (Viton Gloves, Goggles, FR Coat) N1->N2 N3 Reagent Transfer (Gas-Tight Syringe / Anti-Static) N2->N3 N4 Spill Detected? N3->N4 N5 Execute Reaction (Monitor Exotherm) N4->N5 No N7 Evacuate & Ventilate Area N4->N7 Yes N6 Quench & Dispose (Halogenated Waste) N5->N6 N8 Absorb with Inert Material (Vermiculite/Sand) N7->N8 N9 Seal in Hazmat Container N8->N9 N9->N6

Workflow for handling and spill response of 1-Bromo-3-chlorobicyclo[1.1.1]pentane.

References

  • Levin, M. D.; Kaszynski, P.; Michl, J. "Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes." Chemical Reviews, 2000, 100 (1), 169-234. URL:[Link]

  • Stepan, A. F. et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry, 2012, 55 (7), 3414-3424. URL:[Link]

  • Denisenko, A. et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023, 3 (6), 1534-1549. URL:[Link]

  • ChemSrc Database. "1-Bromo-3-chlorobicyclo[1.1.1]pentane | CAS 155635-19-1." ChemSrc, 2023. URL:[Link]

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